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  • Product: N-Fmoc-5-bromo-2-fluoro-D-phenylalanine

Core Science & Biosynthesis

Foundational

Engineering Peptide Therapeutics: The Chemical and Structural Dynamics of N-Fmoc-5-bromo-2-fluoro-D-phenylalanine

Executive Summary The incorporation of non-canonical amino acids (ncAAs) into synthetic peptides is a cornerstone of modern drug development, enabling researchers to overcome the inherent limitations of native peptides,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into synthetic peptides is a cornerstone of modern drug development, enabling researchers to overcome the inherent limitations of native peptides, such as poor bioavailability and rapid renal clearance. N-Fmoc-5-bromo-2-fluoro-D-phenylalanine (CAS: 1997394-38-3) represents a highly specialized, multi-functional building block designed for advanced Solid-Phase Peptide Synthesis (SPPS)[1]. By combining stereochemical inversion (D-chirality) with strategic di-halogenation (fluorine and bromine), this molecule provides a unique scaffold for enhancing proteolytic stability, tuning receptor affinity, and enabling late-stage bioorthogonal functionalization[2].

This technical guide dissects the physicochemical properties, structural rationale, and field-proven experimental workflows for utilizing this ncAA in peptide engineering.

Physicochemical Profiling & Structural Rationale

To effectively deploy N-Fmoc-5-bromo-2-fluoro-D-phenylalanine in a synthetic workflow, one must understand the causality behind its structural components. The table below summarizes its core quantitative data[1].

Quantitative Data Summary
PropertyValue
IUPAC Name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(5-bromo-2-fluorophenyl)propanoic acid
CAS Number 1997394-38-3
Molecular Formula C24H19BrFNO4
Molecular Weight 484.31 g/mol
Stereochemistry D-enantiomer (R-configuration)
Protective Group N-Fmoc (9-fluorenylmethyloxycarbonyl)
Mechanistic Breakdown of Structural Features
  • D-Chirality: Proteases are highly stereospecific enzymes evolved to cleave the amide bonds of native L-amino acids. By inverting the stereocenter to the D-configuration, the resulting peptide evades enzymatic recognition, drastically increasing its in vivo half-life and pharmacokinetic viability[3].

  • 2-Fluoro Substitution: Fluorine is highly electronegative yet sterically compact (isosteric to hydrogen). Its introduction at the ortho position modulates the dihedral angle of the phenyl ring relative to the peptide backbone, rigidifying the local secondary structure. Furthermore, it alters the electrostatic potential of the aromatic ring, enhancing π-π stacking interactions with target receptors[4].

  • 5-Bromo Substitution: Bromine provides a heavy atom effect and acts as a potent halogen bond donor, which can drive self-assembly in peptide hydrogels. Crucially, the C-Br bond serves as a bioorthogonal handle for late-stage palladium-catalyzed cross-coupling, allowing for the rapid generation of diversified peptide libraries[2].

  • N-Fmoc Protection: A base-labile protecting group ensuring seamless compatibility with standard SPPS protocols, allowing for orthogonal deprotection strategies[5].

G Core N-Fmoc-5-bromo-2-fluoro-D-phenylalanine Fmoc Fmoc Group (SPPS Compatibility) Core->Fmoc DChirality D-Chirality (Proteolytic Stability) Core->DChirality Fluoro 2-Fluoro (Lipophilicity & Affinity) Core->Fluoro Bromo 5-Bromo (Cross-Coupling Handle) Core->Bromo

Structural features and their corresponding chemical and biological functions.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that each step provides measurable feedback to guarantee synthetic integrity.

Protocol A: SPPS Incorporation Workflow

Causality: Halogenated D-phenylalanines can exhibit altered coupling kinetics due to the electron-withdrawing nature of the halogens, which increases the acidity of the alpha-proton. Therefore, highly efficient coupling reagents like DIC and OxymaPure are preferred over standard uronium salts (e.g., HBTU) to minimize epimerization (racemization) and maximize coupling yield[6].

Step-by-Step Methodology:

  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) or Rink Amide resin in Dichloromethane (DCM) for 30 minutes. Wash thoroughly with N,N-Dimethylformamide (DMF) (3 x 10 mL)[6].

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (or 10% DEAPA for a greener alternative) for 2 x 10 minutes to remove the N-terminal Fmoc group. Wash with DMF (5 x 10 mL)[5].

  • Activation: In a separate vial, pre-activate N-Fmoc-5-bromo-2-fluoro-D-phenylalanine (3.0 equivalents relative to resin loading) with N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) and OxymaPure (3.0 eq) in DMF for 3 minutes[6].

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60 to 90 minutes.

  • Validation (Self-Validating Step): Perform a Kaiser test (ninhydrin test) on a few resin beads. A yellow/colorless result indicates complete coupling. A blue result indicates incomplete coupling, necessitating a second coupling cycle.

  • Cleavage: Once the full sequence is assembled, cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 2 hours[7].

SPPS Resin 1. Resin Swelling (DCM to DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine or 10% DEAPA) Resin->Deprotect Activate 3. Activation (DIC / OxymaPure) Deprotect->Activate Couple 4. Coupling (Fmoc-D-Phe(5-Br, 2-F)-OH) Activate->Couple Cleave 5. Cleavage & Global Deprotection (TFA Cocktail) Couple->Cleave

Step-by-step workflow for SPPS incorporation of the non-canonical amino acid.

Protocol B: On-Resin Palladium-Catalyzed Cross-Coupling

Causality: The 5-bromo functional group allows for late-stage diversification of the peptide. Performing Suzuki-Miyaura cross-coupling on-resin prevents the severe solubility issues often associated with fully deprotected, highly hydrophobic halogenated peptides in solution[7].

Step-by-Step Methodology:

  • Preparation: Ensure the N-terminal Fmoc of the assembled peptide is intact (or replaced with a Boc group) to prevent the free amine from coordinating with the palladium catalyst.

  • Reagent Assembly: To the resin-bound peptide, add the desired aryl boronic acid (5.0 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.2 eq), and potassium carbonate (K2CO3) (10.0 eq)[7].

  • Solvent Addition: Suspend the mixture in a thoroughly degassed solution of DMF/H2O (9:1 v/v). Degassing is critical to prevent catalyst oxidation.

  • Reaction: Heat the reaction vessel to 80°C under microwave irradiation for 30 minutes (or agitate at 80°C conventionally for 12 hours).

  • Washing & Validation: Wash the resin extensively with DMF, DCM, and a 0.5% solution of sodium diethyldithiocarbamate in DMF to strip away residual palladium. Cleave a micro-aliquot and analyze via LC-MS to confirm mass shift corresponding to the coupled product.

Coupling Start Resin-Bound Peptide (5-Bromo Handle) Reagents Pd(PPh3)4, K2CO3 Aryl Boronic Acid Start->Reagents Reaction Microwave 80°C DMF/H2O Reagents->Reaction Product Diversified Peptide (Suzuki-Miyaura Product) Reaction->Product

On-resin palladium-catalyzed Suzuki-Miyaura cross-coupling functionalization.

Protocol C: Proteolytic Stability Assay

Causality: To empirically validate the stabilizing effect of the D-chirality and halogen-induced steric hindrance, a serum stability assay must be performed against a native L-phenylalanine control[3].

Step-by-Step Methodology:

  • Incubation: Dissolve the purified peptide to a final concentration of 50 µM in 25% human blood serum (diluted in PBS, pH 7.4). Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at specific time points (0, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately quench the enzymatic activity by adding 50 µL of 1% TFA in acetonitrile. This also precipitates the serum proteins.

  • Centrifugation: Centrifuge the quenched samples at 12,000 rpm for 10 minutes at 4°C.

  • Quantification: Analyze the supernatant via RP-HPLC (UV detection at 214 nm). Plot the area under the curve (AUC) of the intact peptide peak over time to calculate the half-life ( t1/2​ ).

References

  • CymitQuimica. TR-F657575 - n-fmoc-d-phenylalanine | 86123-10-6. 1

  • Benchchem. A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights. 2

  • Chowdhary, S., et al. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. PMC. 4

  • Materials Advances (RSC Publishing). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach.

  • Benchchem. H-D-Phe-NH2 HCl | Research Chemical & Pharma Intermediate. 3

  • ResearchGate. Synthesis of Novel Protected N-alpha(omega-Drug) Amino Acid Building Units for Facile Preparation of Anticancer Drug-Conjugates. 7

  • Università di Bologna. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. 5

  • ChemRxiv. Dual pH-Responsive Pseudopeptide: Hydrogelation and Self-Assembly into Single- and Multi-Walled Nanotubes. 6

Sources

Exploratory

Strategic Integration of 2-Fluorophenylalanine in Peptide Engineering and Drug Discovery

Executive Summary The incorporation of non-canonical amino acids into peptide therapeutics and protein engineering workflows has fundamentally shifted the landscape of drug discovery. Among these, 2-fluorophenylalanine (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids into peptide therapeutics and protein engineering workflows has fundamentally shifted the landscape of drug discovery. Among these, 2-fluorophenylalanine (2-F-Phe) stands out as a highly versatile building block. By replacing a single hydrogen atom at the ortho-position of the phenyl ring with fluorine, researchers can precisely tune a molecule's steric conformation, electronic distribution, metabolic stability, and biophysical traceability.

As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial descriptions. Here, we will dissect the causality behind 2-F-Phe's biophysical effects, detail self-validating experimental protocols for its application, and provide a mechanistic framework for its use in 19F NMR and solid-phase peptide synthesis (SPPS).

The Physicochemical Causality of 2-Fluoro Substitution

The benefits of 2-fluoro substitution do not arise from a single property, but rather from the synergistic interplay of fluorine's unique atomic characteristics.

Steric Pre-organization and Conformational Locking

Fluorine is often considered a bioisostere of hydrogen, but it is physically larger (van der Waals radius of ~1.47 Å compared to hydrogen's ~1.20 Å)[1]. When positioned at the 2-position (ortho) of the phenylalanine aromatic ring, this slight increase in steric bulk creates a highly specific rotational barrier against the peptide backbone (specifically interacting with the β -protons and the carbonyl oxygen). This steric clash restricts the χ1​ and χ2​ dihedral angles, effectively "locking" the side chain into a preferred conformation[1]. In peptide drug design, this pre-organization reduces the entropic cost of binding to a target receptor, thereby significantly enhancing binding affinity.

Electronic Modulation and Cation- π Interactions

Fluorine is the most electronegative element. Its introduction at the 2-position withdraws electron density from the phenyl ring via the inductive effect, while simultaneously donating electron density through resonance. This alters the electrostatic potential map of the aromatic face. Consequently, 2-F-Phe modulates cation- π interactions (often weakening them compared to native phenylalanine) and π

π stacking interactions, allowing for the fine-tuning of protein-protein or peptide-receptor interfaces[1].

G Sub 2-Fluoro Substitution Steric Increased Steric Bulk (vdW: 1.47 Å) Sub->Steric Electro High Electronegativity (Inductive Effect) Sub->Electro Conf Restricts χ1/χ2 Angles (Conformational Lock) Steric->Conf Pi Alters Aromatic Electron Density Electro->Pi Affinity Enhanced Target Binding Affinity Conf->Affinity Stability Modulated Protein Interactions Pi->Stability

Mechanistic pathway of 2-fluoro substitution on peptide behavior.

Overcoming Metabolic Liability

A primary failure point for peptide therapeutics is rapid degradation by proteolytic enzymes and hepatic cytochrome P450 (CYP450) oxidation. 2-F-Phe directly addresses these metabolic liabilities through two distinct physical organic mechanisms:

  • Transition State Destabilization: CYP450 enzymes typically oxidize electron-rich aromatic rings. The replacement of a weak C–H bond (113 kcal/mol) with a highly polarized, exceptionally strong C–F bond (126 kcal/mol) essentially "blocks" the site of metabolism[2]. The electron-withdrawing nature of fluorine also deactivates the rest of the ring toward electrophilic attack, increasing the transition state energy required for oxidation and reducing the kcat​ of the degradation process[2].

  • Affinity Reduction ( Ka​ ) to Catabolic Enzymes: Beyond bond strength, the altered polarity and hydrophobicity of 2-F-Phe can reduce the binding affinity ( Ka​ ) between the peptide therapeutic and metabolizing enzymes, further prolonging in vivo half-life[2].

When combined with stereochemical inversion—such as using Fmoc-D-Phe(2-F)-OH—the resulting peptide gains near-total resistance to stereospecific endogenous proteases. This strategy has been successfully deployed in the development of highly stable neurotensin receptor modulators[3].

Quantitative Data Summary
PropertyNative Phenylalanine (C-H)2-Fluorophenylalanine (C-F)Biological Impact
Bond Dissociation Energy ~113 kcal/mol~126 kcal/molBlocks CYP450 oxidation[2]
van der Waals Radius 1.20 Å1.47 ÅInduces conformational locking[1]
Electronegativity (Pauling) 2.20 (Hydrogen)3.98 (Fluorine)Alters π -cloud density[1]
19F NMR Background N/AZero in biological systemsEnables high-contrast imaging[4]

19F NMR: A Zero-Background Probe for Protein Dynamics

Because fluorine is virtually non-existent in biological systems, 19F NMR provides a zero-background window into protein dynamics[4]. 19F has a spin of 1/2, 100% natural abundance, and a gyromagnetic ratio nearly as high as protons, making it exceptionally sensitive.

The 2-position is particularly valuable for NMR studies. The chemical shift of the fluorine atom is exquisitely sensitive to changes in its local microenvironment (e.g., solvent accessibility, proximity to charged residues, ligand binding events). By utilizing fractional labeling—where only a small percentage of native phenylalanine is replaced by 2-F-Phe during expression—researchers can capture dynamic conformational ensembles without globally perturbing the native protein fold[4].

Protocol 1: Biosynthetic Incorporation of 2-F-Phe for 19F NMR

This protocol utilizes a self-validating feedback loop to ensure labeling efficiency without inducing protein misfolding.

  • Strain Preparation: Utilize a phenylalanine auxotrophic E. coli strain to prevent endogenous phenylalanine synthesis.

  • Pre-Culture: Grow cells in M9 minimal media supplemented with all 20 canonical amino acids (including native Phe) to an OD600​ of 0.8 to build biomass.

  • Depletion & Starvation: Centrifuge cells, wash twice with PBS, and resuspend in M9 media lacking phenylalanine. Incubate for 30 minutes to exhaust intracellular Phe reserves.

  • Analog Induction: Add 2-fluorophenylalanine to the media (typical concentration: 1-2 mM). Induce protein expression via IPTG (0.5 mM).

  • Expression & Harvest: Express for 4-6 hours at 30°C. Harvest via centrifugation.

  • Validation Step (Critical): Before proceeding to NMR, purify a 1 mL aliquot via Ni-NTA. Perform Intact Mass Spectrometry (LC-MS). Self-Validation: You must observe a mass shift of +18 Da per incorporated 2-F-Phe residue compared to the wild-type protein. If the shift is absent, check auxotrophy stringency.

  • NMR Acquisition: Acquire 1D 19F NMR spectra using a fluorine-tuned probe. Use trifluoroacetic acid (TFA) as an external chemical shift reference.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Phe(2-F)-OH

In peptide drug discovery, the incorporation of Fmoc-D-Phe(2-F)-OH requires careful handling due to the altered electronics of the fluorinated ring, which can slightly impact coupling kinetics.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Coupling: Fmoc-D-Phe(2-F)-OH + HATU/DIPEA Deprotect->Couple Validate Kaiser Test (Self-Validation) Couple->Validate Validate->Couple If Positive (Incomplete) Cleave TFA Cleavage & Global Deprotection Validate->Cleave If Negative (Blue to Yellow) Analyze LC-MS Verification Cleave->Analyze

Iterative SPPS workflow featuring self-validating Kaiser test checkpoints.

Protocol 2: Optimized SPPS Coupling of 2-Fluorophenylalanine

This protocol ensures high-efficiency coupling of the sterically and electronically modified unnatural amino acid.

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 4 equivalents of Fmoc-D-Phe(2-F)-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 2 minutes. Note: The slight electronegative pull of the ortho-fluorine requires robust activation via HATU rather than weaker coupling agents like HBTU.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test.

    • Pass: Beads are yellow (primary amines are fully reacted). Proceed to step 6.

    • Fail: Beads are blue (unreacted amines remain). Repeat steps 3-4 (double coupling).

  • Cleavage: Treat the final peptide sequence with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% Water) for 2 hours.

  • Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Confirm purity and mass via LC-MS.

Conclusion

The 2-fluoro substitution of phenylalanine is not merely a structural curiosity; it is a rational design tool. By leveraging the specific steric bulk and electronegativity of fluorine at the ortho-position, researchers can lock peptide conformations to boost receptor affinity, shield molecules from CYP450 oxidation, and introduce a zero-background NMR probe for dynamic structural biology. When executed with rigorous, self-validating protocols, 2-F-Phe serves as a cornerstone for next-generation peptide therapeutics and advanced protein engineering.

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • The precious Fluorine on the Ring: Fluorine NMR for biological systems Source: National Institutes of Health (NIH) - PMC URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the L- and D- Isomers of Fmoc-5-bromo-2-fluoro-phenylalanine

This guide provides a comprehensive technical overview of the L- and D-isomers of Fmoc-5-bromo-2-fluoro-phenylalanine, designed for researchers, scientists, and professionals in drug development. It delves into the funda...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the L- and D-isomers of Fmoc-5-bromo-2-fluoro-phenylalanine, designed for researchers, scientists, and professionals in drug development. It delves into the fundamental principles of chirality, the distinct properties of these isomers, and their applications in modern peptide science.

The Critical Role of Chirality in Peptide and Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and medicinal chemistry.[1][2] Amino acids, the building blocks of proteins and peptides, exist as L- and D-isomers (enantiomers), with the notable exception of glycine.[3] In nature, the vast majority of proteins are composed of L-amino acids.[3] This inherent biological preference means that the stereochemistry of an amino acid can profoundly influence the structure, function, and therapeutic properties of a peptide.[3][4]

The incorporation of non-natural amino acids, such as halogenated phenylalanine derivatives, into peptide sequences is a powerful strategy to enhance their biological activity, stability, and pharmacokinetic profiles.[5][6] The specific spatial arrangement of atoms in L- and D-isomers can lead to differential interactions with chiral biological targets like receptors and enzymes, resulting in varied pharmacological responses.[4] One isomer might exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[4]

Fmoc-5-bromo-2-fluoro-phenylalanine: A Tale of Two Isomers

Fmoc-5-bromo-2-fluoro-phenylalanine is a synthetic amino acid derivative that combines several key features beneficial for peptide design. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group, which is central to modern solid-phase peptide synthesis (SPPS).[7][8] Its key advantages include mild deprotection conditions, which preserve sensitive functionalities within the peptide chain.[7] The halogen atoms—bromine and fluorine—on the phenyl ring introduce unique electronic and steric properties that can modulate peptide conformation and binding affinity.[5][6][9]

The core difference between the L- and D-isomers lies in the three-dimensional arrangement of the substituents around the chiral α-carbon. This seemingly subtle difference has significant consequences for their chemical and biological behavior.

Physicochemical Properties

While L- and D-isomers share identical chemical formulas and connectivity, they exhibit distinct optical properties. The most fundamental difference is their opposite rotation of plane-polarized light.[2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the overall structure, but specialized chiroptical methods are required to distinguish between the enantiomers.[10][11][12]

Table 1: Comparison of Physicochemical Properties

PropertyL-Isomer (Fmoc-L-5-bromo-2-fluoro-phenylalanine)D-Isomer (Fmoc-D-5-bromo-2-fluoro-phenylalanine)
Optical Rotation Levorotatory (-)Dextrorotatory (+)
Molecular Formula C24H19BrFNO4C24H19BrFNO4
Molecular Weight 499.32 g/mol 499.32 g/mol
Solubility Generally soluble in organic solvents like DMF and DCM.Generally soluble in organic solvents like DMF and DCM.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure Fmoc-5-bromo-2-fluoro-phenylalanine typically involves asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. This can be achieved using chiral auxiliaries or catalysts that guide the reaction to favor the formation of one stereoisomer over the other.[5][13] For instance, the synthesis of fluorinated phenylalanine derivatives can start from a chiral precursor, ensuring the desired stereochemistry is established early in the synthetic route.[9]

Chiral Resolution

Alternatively, a racemic mixture (containing equal amounts of L- and D-isomers) can be synthesized and then separated. A common method is diastereomeric salt crystallization, where the racemic amino acid is reacted with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by crystallization.[5]

A more prevalent and highly effective technique for both analytical and preparative scale separation is chiral High-Performance Liquid Chromatography (HPLC) .[14][15][16] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.[16][17] Polysaccharide-based CSPs are often successful in resolving Fmoc-protected amino acids.[15]

Caption: Synthetic routes to enantiomerically pure isomers.

Distinct Biological Activities and Applications

The stereochemistry of Fmoc-5-bromo-2-fluoro-phenylalanine dictates its utility and biological impact when incorporated into a peptide sequence.

L-Isomer: Mimicking Nature for Enhanced Bioactivity

The incorporation of Fmoc-L-5-bromo-2-fluoro-phenylalanine is often employed to create peptides that mimic natural L-peptide structures. The halogen substituents can introduce beneficial properties such as:

  • Increased Potency: The bromine and fluorine atoms can alter the electronic properties and conformation of the peptide, potentially leading to stronger binding interactions with biological targets.[18] Halogen bonds, a type of non-covalent interaction, can contribute to the stability of a peptide's structure or its interaction with a receptor.[5]

  • Enhanced Stability: The introduction of fluorinated amino acids can increase the metabolic stability of peptides by making them more resistant to enzymatic degradation by proteases.[9]

  • Probing Molecular Interactions: The fluorine atom serves as a sensitive probe for ¹⁹F NMR studies, allowing for detailed investigations of peptide structure, dynamics, and interactions with other molecules.[19]

D-Isomer: Engineering for Stability and Novel Functions

The use of Fmoc-D-5-bromo-2-fluoro-phenylalanine offers a powerful strategy for designing peptides with novel properties:

  • Proteolytic Resistance: Peptides containing D-amino acids are significantly more resistant to degradation by naturally occurring proteases, which are stereospecific for L-amino acids.[3] This can dramatically increase the in vivo half-life of a peptide therapeutic.[3]

  • Altered Biological Activity: The incorporation of a D-amino acid can lead to a peptide with a completely different or even opposite biological activity compared to its all-L counterpart. This is due to the altered three-dimensional structure, which can lead to interactions with different receptors or binding sites.

  • Tumor Imaging: Studies have shown that in some cases, D-isomers of amino acid-based tracers can exhibit improved properties for tumor imaging with Positron Emission Tomography (PET) compared to their L-isomers.[20][21] This is sometimes attributed to different transport mechanisms and lower background uptake in normal tissues.[20][21]

Sources

Exploratory

Engineering Next-Generation Therapeutics with N-Fmoc-5-bromo-2-fluoro-D-phenylalanine

A Technical Whitepaper on Structural Rationale, Late-Stage Functionalization, and Peptide Drug Discovery Introduction: The Evolution of Unnatural Amino Acids In the pursuit of novel peptide therapeutics, peptidomimetics,...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Structural Rationale, Late-Stage Functionalization, and Peptide Drug Discovery

Introduction: The Evolution of Unnatural Amino Acids

In the pursuit of novel peptide therapeutics, peptidomimetics, and targeted protein degraders (PROTACs), overcoming the inherent limitations of natural peptides—namely, rapid proteolytic degradation and poor membrane permeability—is paramount. The incorporation of highly specialized unnatural amino acids (UAAs) has shifted from a niche academic exercise to a cornerstone of industrial drug discovery[1].

Among the most versatile of these building blocks is N-Fmoc-5-bromo-2-fluoro-D-phenylalanine (CAS: 1997394-38-3)[2]. This molecule is not merely a structural variant; it is a meticulously engineered scaffold designed to solve multiple pharmacological and synthetic challenges simultaneously. By combining stereochemical inversion (D-chirality), targeted halogenation (fluorine and bromine), and standard solid-phase peptide synthesis (SPPS) compatibility, this UAA serves as both a pharmacokinetic enhancer and a synthetic handle for late-stage diversification[3].

This guide deconstructs the mechanistic causality behind this molecule's design and provides validated protocols for its application in modern drug discovery workflows.

Structural Rationale & Mechanistic Causality

To understand the utility of N-Fmoc-5-bromo-2-fluoro-D-phenylalanine, we must analyze the distinct biophysical and chemical contributions of each structural modification.

The D-Enantiomer Core: Evading Proteolysis

Endogenous proteases (e.g., chymotrypsin, pepsin) are highly stereospecific, having evolved to recognize and cleave the amide bonds of naturally occurring L-amino acids. By substituting L-phenylalanine with its D-enantiomer, the peptide backbone adopts a local spatial arrangement that prevents the formation of the necessary transition state within the protease active site. This absolute resistance to enzymatic degradation drastically extends the in vivo half-life of the resulting therapeutic[1].

The 2-Fluoro Substitution: Conformational Locking and Lipophilicity

The introduction of a fluorine atom at the ortho (2-) position is a masterclass in stereoelectronic engineering. Fluorine is the most electronegative element, yet it possesses a van der Waals radius comparable to oxygen.

  • Conformational Control: The highly polarized C-F bond creates strong dipole-dipole interactions with the adjacent peptide backbone (specifically the carbonyl oxygen). This restricts the rotation of the χ1​ and χ2​ dihedral angles, "locking" the side chain into a predictable conformation that can reduce the entropic penalty upon target binding[1].

  • Physicochemical Modulation: The electron-withdrawing nature of fluorine lowers the pKa of adjacent protons and increases the overall lipophilicity (LogD) of the peptide, enhancing membrane permeability and oral bioavailability.

The 5-Bromo Substitution: The Late-Stage Functionalization Handle

While fluorine fine-tunes the biophysics, the bromine atom at the meta (5-) position acts as a synthetic linchpin. The sp 2 -hybridized C-Br bond is highly susceptible to oxidative addition by transition metals (e.g., Palladium). This allows the bromine to serve as an orthogonal handle for Late-Stage Functionalization (LSF) via cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings) directly on the solid support[3][4]. Furthermore, if left unreacted, the bromine atom can engage in halogen bonding ( σ -hole interactions) with Lewis basic residues in the target receptor's binding pocket.

StructuralRationale Core N-Fmoc-5-bromo- 2-fluoro-D-phenylalanine Fmoc Fmoc Group Core->Fmoc DPhe D-Amino Acid Core Core->DPhe Fluoro 2-Fluoro Substitution Core->Fluoro Bromo 5-Bromo Substitution Core->Bromo FmocOut Orthogonal SPPS Compatibility Fmoc->FmocOut DPheOut Proteolytic Stability DPhe->DPheOut FluoroOut Conformational Locking & Lipophilicity Fluoro->FluoroOut BromoOut Late-Stage Cross-Coupling (Suzuki/Sonogashira) Bromo->BromoOut

Mechanistic contributions of each structural component in N-Fmoc-5-bromo-2-fluoro-D-phenylalanine.

Quantitative Data: Comparative Physicochemical Profile

To quantify the advantages of this UAA, Table 1 summarizes the theoretical and observed physicochemical shifts when replacing standard L-Phenylalanine with the 5-Br-2-F-D-Phe derivative in a model peptide sequence.

Table 1: Physicochemical and Biological Comparison

ParameterL-PhenylalanineD-Phenylalanine5-Br-2-F-D-Phenylalanine
Stereochemistry L- (Natural)D- (Unnatural)D- (Unnatural)
Proteolytic Stability (t½ in serum) < 1 hour> 24 hours> 24 hours
Relative Lipophilicity (ΔLogP) Baseline (0)Baseline (0)+0.8 to +1.2
Aromatic Electron Density NeutralNeutralHighly Electron-Deficient
Cross-Coupling Capability NoneNoneHigh (via C-Br bond)
Halogen Bonding Potential NoneNoneYes (Br σ -hole)

Applications in Drug Discovery

Late-Stage Functionalization (LSF) and Library Generation

Historically, generating a library of peptide analogs required synthesizing dozens of individual, pre-functionalized amino acid building blocks—a time-consuming and expensive bottleneck. By incorporating 5-Br-2-F-D-Phe into a master peptide sequence, chemists can utilize the bromine atom as a divergence point. Through on-resin Suzuki-Miyaura coupling, a single batch of resin-bound peptide can be split and reacted with various aryl or heteroaryl boronic acids, rapidly generating a diverse library for Structure-Activity Relationship (SAR) studies[3][4].

Conformationally Constrained Macrocycles

The 5-bromo handle can be exploited for intramolecular cyclization. By incorporating a boronic acid-containing amino acid elsewhere in the sequence, a Palladium-catalyzed intramolecular cross-coupling can be achieved, yielding a highly constrained, stapled macrocycle[5]. This topology is highly sought after for disrupting challenging protein-protein interactions (PPIs).

Experimental Methodology: On-Resin Suzuki-Miyaura Coupling

The following protocol details a self-validating workflow for the late-stage functionalization of a peptide containing 5-Br-2-F-D-Phe. Performing this reaction on-resin (before TFA cleavage) simplifies purification, as excess reagents and catalysts are simply washed away.

Reagents & Materials
  • Resin: Peptide synthesized on Rink Amide or Wang resin, terminating in a Boc-protected N-terminus (to prevent N-terminal arylation).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.2 equivalents).

  • Coupling Partner: Aryl boronic acid or pinacol ester (5.0 equivalents).

  • Base: Potassium carbonate ( K2​CO3​ ) or Cesium carbonate ( Cs2​CO3​ ) (10.0 equivalents, 2M aqueous solution).

  • Solvent: Degassed Dimethylformamide (DMF) / Water (4:1 v/v).

Step-by-Step Protocol
  • Preparation of the Resin: Swell the resin-bound peptide (containing the 5-Br-2-F-D-Phe residue) in degassed DMF for 30 minutes in a fritted reaction vessel. Causality: Degassing the solvent via argon sparging is critical to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).

  • Reagent Assembly: In a separate vial under an argon atmosphere, dissolve the aryl boronic acid (5.0 eq) and Pd(PPh3)4 (0.2 eq) in degassed DMF.

  • Reaction Initiation: Add the reagent solution to the swelled resin. Immediately add the aqueous K2​CO3​ base (10.0 eq). Causality: Water is strictly required to hydrolyze the boronic acid/ester to the reactive boronate species, facilitating the transmetalation step of the catalytic cycle.

  • Incubation: Seal the vessel under argon and agitate gently at 80°C for 12–16 hours. (Microwave irradiation at 100°C for 30 minutes can be used as an alternative).

  • Washing and Catalyst Removal: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), Water (3x), DMF (3x), Dichloromethane (DCM) (3x), and a 0.5% solution of sodium diethyldithiocarbamate in DMF (3x). Causality: The diethyldithiocarbamate wash acts as a strong chelator to strip residual palladium trapped within the peptide matrix, preventing heavy metal contamination in the final biological assays.

  • Self-Validation (Cleavage Test): Withdraw a micro-aliquot (~1-2 mg) of resin. Treat with standard cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 2 hours. Precipitate in cold ether, centrifuge, and analyze the pellet via LC-MS. Causality: This validates >95% conversion of the starting bromide to the arylated product before committing the entire batch to cleavage.

  • Global Cleavage: If LC-MS confirms successful coupling, proceed with global TFA cleavage and subsequent RP-HPLC purification.

LSFWorkflow Step1 Standard SPPS (Fmoc Deprotection & Coupling) Step2 Incorporate 5-Br-2-F-D-Phe (HBTU/DIPEA) Step1->Step2 Step3 Complete Peptide Elongation (N-Terminal Boc Protection) Step2->Step3 Step4 On-Resin Suzuki-Miyaura (Pd(PPh3)4, Aryl Boronic Acid) Step3->Step4  Halogen Handle Ready Step5 TFA Cleavage & Global Deprotection Step4->Step5  C-C Bond Formed Step6 Purified Functionalized Peptide Step5->Step6

Workflow for the integration and late-stage functionalization of 5-Br-2-F-D-Phe via SPPS.

Conclusion

N-Fmoc-5-bromo-2-fluoro-D-phenylalanine represents a paradigm shift in rational peptide design. By embedding proteolytic stability, conformational rigidity, and a highly reactive cross-coupling handle into a single building block, researchers can bypass traditional synthetic bottlenecks. Whether utilized for the rapid generation of SAR libraries via late-stage functionalization or for the structural rigidification of macrocyclic inhibitors, this unnatural amino acid is a critical tool for advancing next-generation peptide therapeutics.

References

  • Aragen Life Sciences. "Late-Stage Modification of Peptides: Advanced Strategies for CRDMO Success". Aragen Publications. Available at: [Link]

  • bioRxiv. "Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling". bioRxiv Preprints. Available at:[Link]

  • ACS Publications. "On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5-Iodo-1,4-triazoles". Organic Letters. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling for Site-Specific Modification of 5-Bromo-Phenylalanine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction: Precision Engineering of Peptides via Palladium Catalysis The site-specific modification of peptides is a cornerstone of modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision Engineering of Peptides via Palladium Catalysis

The site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the synthesis of peptides with enhanced therapeutic properties, novel functionalities, or for use as sophisticated molecular probes. Among the arsenal of chemical tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for forging carbon-carbon bonds under mild conditions.[1][2] This application note provides a detailed guide to the strategic application of the Suzuki-Miyaura coupling for the modification of peptides containing the non-canonical amino acid 5-bromo-phenylalanine (5-Br-Phe).

The incorporation of 5-Br-Phe into a peptide sequence via solid-phase peptide synthesis (SPPS) installs a chemically addressable handle for post-synthetic modification.[1] The subsequent Suzuki-Miyaura reaction allows for the introduction of a diverse array of aryl and heteroaryl moieties, offering a powerful avenue for structure-activity relationship (SAR) studies, the development of peptide-drug conjugates, and the creation of constrained or "stapled" peptides with improved stability and cell permeability.[3] This document will delve into the critical parameters of the reaction, provide a detailed experimental protocol, and discuss the underlying principles to empower researchers to successfully implement this powerful technology.

The Suzuki-Miyaura Reaction on Peptides: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[4] In the context of modifying a 5-bromo-phenylalanine containing peptide, the peptide itself serves as the organohalide component, reacting with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. The reaction is prized for its high functional group tolerance and its compatibility with aqueous solvent systems, which are often necessary to maintain the solubility and integrity of complex biomolecules like peptides.[1][2]

The catalytic cycle, as illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-phenylalanine residue, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron species.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Peptide-Br Pd(II)_Intermediate R-Pd(II)-Br(L2) (Peptide-Pd Complex) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation R'-B(OH)2 Base Pd(II)_Coupling R-Pd(II)-R'(L2) (Di-organic Complex) Transmetalation->Pd(II)_Coupling Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Peptide-R' Product Modified Peptide (Peptide-R') Reductive_Elimination->Product Peptide_Br 5-Br-Phe Peptide Peptide_Br->Oxidative_Addition Boronic_Acid Aryl Boronic Acid (R'-B(OH)2) Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Successful On-Peptide Suzuki-Miyaura Coupling

The successful execution of a Suzuki-Miyaura coupling on a peptide substrate hinges on the careful selection of several key reaction parameters. The complex and often sensitive nature of peptides necessitates conditions that are mild enough to avoid degradation, epimerization, or cleavage of the peptide backbone, while still promoting efficient catalysis.

Catalyst and Ligand Selection

The choice of palladium source and its associated ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ have been used, the development of water-soluble ligands has been a significant advancement for peptide chemistry.[1] These ligands not only improve the solubility of the catalyst in the aqueous media required for many peptides but can also enhance catalytic activity at lower temperatures.

  • Palladium Pre-catalysts: Pd(OAc)₂, Pd₂(dba)₃, and various Pd(II) pre-catalysts are commonly employed. These are typically reduced in situ to the active Pd(0) species.

  • Ligands: For aqueous reactions, water-soluble phosphine ligands such as TPPTS (tris(3-sulfophenyl)phosphine) or specialized ligands like SPhos are often preferred.[5] In some cases, phosphine-free systems with ligands like 2-amino-4,6-dihydroxypyrimidine (ADHP) have also proven effective.[6] The choice of ligand can significantly impact reaction efficiency and should be optimized for the specific peptide substrate.

Base and Solvent System

The base plays a crucial role in the transmetalation step and its strength and solubility must be carefully considered.

  • Bases: Inorganic bases such as K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[7] The choice of base can influence the rate of reaction and the potential for side reactions. For sensitive peptides, milder bases may be necessary.

  • Solvent Systems: The solvent system must be able to dissolve the peptide, the boronic acid, the catalyst, and the base. Mixed aqueous/organic solvent systems are common, such as DMF/water, DME/water, or isopropanol/water.[1][5] The use of surfactants like sodium dodecyl sulfate (SDS) has also been shown to facilitate the reaction in aqueous media.[8][9]

Protecting Group Strategy

The protecting groups on the N-terminus and amino acid side chains must be stable to the basic reaction conditions of the Suzuki-Miyaura coupling.

  • N-terminal Protection: The commonly used Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile and generally not compatible with the Suzuki-Miyaura reaction conditions.[1] The Boc (tert-butoxycarbonyl) group, which is acid-labile, is a more suitable choice for N-terminal protection.[10]

  • Side-chain Protection: Side-chain protecting groups such as tBu (tert-butyl) for acidic residues and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for arginine are generally stable under Suzuki-Miyaura conditions.[] It is crucial to verify the stability of all protecting groups under the chosen reaction conditions to prevent unwanted deprotection and side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-Phenylalanine Peptide

This protocol provides a general procedure for the solution-phase Suzuki-Miyaura coupling of a Boc-protected peptide containing a 5-bromo-phenylalanine residue. Optimization may be required for specific peptide sequences and boronic acids.

Materials
  • Boc-protected peptide containing 5-bromo-phenylalanine (1 eq)

  • Aryl boronic acid (1.5 - 3 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 5-10 mol%)

  • Ligand (e.g., SPhos or TPPTS, 10-20 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3-5 eq)

  • Degassed solvent (e.g., DMF/water 3:1)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Stirring plate and magnetic stir bar

  • HPLC for reaction monitoring and purification

  • Mass spectrometer for product characterization

Workflow Diagram

Suzuki_Workflow start Start reagent_prep Reagent Preparation (Peptide, Boronic Acid, Catalyst, Base) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction Reaction (Heating and Stirring) reaction_setup->reaction degas Degas Solvent degas->reaction_setup monitoring Reaction Monitoring (HPLC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Preparative HPLC) workup->purification characterization Characterization (MS, NMR) purification->characterization end End characterization->end

Sources

Application

Application Note: Optimized Fmoc Deprotection Strategies for Halogenated D-Amino Acids in Solid-Phase Peptide Synthesis

Introduction The incorporation of halogenated D-amino acids (e.g., 4-fluoro-D-phenylalanine, 3,4-dichloro-D-phenylalanine) into peptide therapeutics is a highly effective strategy for enhancing proteolytic stability, mod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of halogenated D-amino acids (e.g., 4-fluoro-D-phenylalanine, 3,4-dichloro-D-phenylalanine) into peptide therapeutics is a highly effective strategy for enhancing proteolytic stability, modulating lipophilicity, and optimizing target binding affinities. However, integrating these specialized building blocks via standard 9-fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) presents significant chemical bottlenecks 1. The repetitive basic conditions required for Fmoc removal can trigger detrimental side reactions that compromise both sequence fidelity and stereochemical integrity. This guide provides a mechanistic breakdown of these challenges and establishes self-validating protocols to ensure high-yield, epimerization-free synthesis.

Mechanistic Causality: Why Standard Deprotection Fails

Fmoc removal proceeds via an E1cB mechanism. A mild base abstracts the acidic C9 proton of the fluorenyl ring, triggering β -elimination to form a highly reactive dibenzofulvene (DBF) intermediate 2. The base must subsequently act as a scavenger, trapping DBF as an amine adduct to prevent re-alkylation of the peptide chain.

Nucleophilic Aromatic Substitution (SNAr)

The industry-standard deprotection cocktail (20% piperidine in DMF) relies on piperidine's strong nucleophilicity to scavenge DBF. However, when the growing peptide contains halogenated aromatic rings, the electron-withdrawing halogens activate the ring toward SNAr. Piperidine readily displaces the halogen, forming irreversible piperidinyl-substituted byproducts 3. This is particularly catastrophic for poly-fluorinated or para-halogenated systems where the leaving group potential is high.

Base-Catalyzed Epimerization

The preservation of the D-chiral center is paramount. Prolonged exposure to secondary amines can lead to the reversible abstraction of the α -proton. Because the chiral environment of the solid support and the growing peptide chain often thermodynamically favors the L-enantiomer, the D-stereocenter can rapidly racemize or invert 4. The use of stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to accelerate deprotection exacerbates this α -proton abstraction 5.

Strategic Optimization

To bypass these failures, the dual roles of the deprotection base—proton abstraction and DBF scavenging—must be carefully modulated.

  • Piperazine Substitution: Replacing piperidine with piperazine (pKa ~9.8) maintains sufficient basicity for E1cB elimination but drastically reduces nucleophilicity due to its structural and electronic profile [[6]](). This effectively eliminates SNAr side reactions while still efficiently scavenging DBF 5.

  • HOBt Buffering: The addition of 0.1 M Hydroxybenzotriazole (HOBt) to the deprotection cocktail acts as a weak acid buffer. It suppresses the abstraction of the α -proton without hindering Fmoc removal, thereby preserving the D-stereocenter [[7]]().

Workflow Step1 Identify Halogenated D-Amino Acid in Sequence Decision1 Is the halogen on an electron-deficient aromatic ring? (e.g., Ar-F, Ar-Cl) Step1->Decision1 PathSNAr High SNAr Risk (Piperidine acts as nucleophile) Decision1->PathSNAr Yes Decision2 Is the D-stereocenter highly prone to base epimerization? Decision1->Decision2 No Action1 Protocol A: 10% Piperazine in DMF/EtOH (Low Nucleophilicity) PathSNAr->Action1 PathEpi High Epimerization Risk (Base abstracts α-proton) Decision2->PathEpi Yes Action3 Protocol C: Standard 20% Piperidine (Monitor closely) Decision2->Action3 No Action2 Protocol B: 10% Piperazine + 0.1M HOBt (pH Buffered) PathEpi->Action2

Decision matrix for selecting Fmoc deprotection conditions for halogenated D-amino acids.

Quantitative Comparison of Deprotection Cocktails

The following table summarizes the expected side-reaction profiles when synthesizing highly sensitive halogenated D-amino acid substrates (e.g., tetra-fluoro-D-phenylalanine) using various deprotection cocktails.

Deprotection CocktailSNAr Byproduct (%)D-to-L Epimerization (%)Fmoc Removal Efficiency
20% Piperidine / DMF 15 - 40%1.5 - 3.0%> 99%
5% DBU / DMF 5 - 10%5.0 - 8.0%> 99%
10% Piperazine / DMF:EtOH < 1.0%0.5 - 1.0%95 - 98%
10% Piperazine + 0.1M HOBt < 1.0%< 0.1%95 - 98%

Experimental Protocols

To ensure a self-validating system, these protocols integrate real-time monitoring. Because piperazine is a slightly slower deprotection agent than piperidine, reaction times are extended, and UV-Vis monitoring is strictly utilized to prevent premature cycle termination.

Protocol A: Low-Nucleophilicity Deprotection

Target: Halogenated residues highly susceptible to SNAr (e.g., fluorinated aromatics).

Reagent Preparation:

  • Weigh 10 g of Piperazine.

  • Dissolve in 10 mL of absolute Ethanol (piperazine has limited solubility in pure DMF).

  • Bring the final volume to 100 mL with peptide-synthesis grade DMF.

Step-by-Step Methodology:

  • Drain: Drain the coupling solvent from the resin reactor.

  • First Deprotection: Add 5-10 mL (depending on scale) of the 10% Piperazine solution. Agitate gently at room temperature for 5 minutes. Drain.

  • Second Deprotection: Add a fresh aliquot of the 10% Piperazine solution. Agitate for 15 minutes.

  • Validation (UV Monitoring): Collect the drained solution from step 3. Dilute 1:100 in DMF and measure absorbance at 301 nm. An absorbance plateau confirms complete DBF adduct formation and Fmoc removal 1.

  • Washing: Wash the resin 5 times with DMF (1 min per wash) to ensure complete removal of piperazine.

  • Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A deep blue color validates the presence of free primary amines.

Protocol B: Stereocontrolled Deprotection

Target: Halogenated D-amino acids highly susceptible to base-catalyzed epimerization.

Reagent Preparation:

  • Weigh 10 g of Piperazine and 1.35 g of anhydrous HOBt (0.1 M).

  • Dissolve in 10 mL of absolute Ethanol and bring to 100 mL with DMF.

Step-by-Step Methodology:

  • Drain: Drain the coupling solvent from the resin.

  • Buffered Deprotection: Add the Piperazine/HOBt cocktail to the resin. Agitate for 10 minutes. Drain.

  • Repeat: Add a fresh aliquot of the cocktail and agitate for another 10 minutes. The HOBt will act as a proton donor, keeping the local pH low enough to prevent α -proton abstraction while allowing E1cB elimination to proceed.

  • Washing: Wash the resin rigorously: 3x DMF, 2x Dichloromethane (DCM), 3x DMF. The alternating polarity helps flush out any residual HOBt complexes.

  • Coupling Preparation: Proceed immediately to the next coupling step to minimize the time the free D-amine spends unreacted.

References

  • [7] Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at:[Link]

  • [4] Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed / NIH. Available at: [Link]

  • [2] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC / NIH. Available at:[Link]

  • [3] Synthesis of Tetra-ortho-Methoxylated Azobenzene Photoswitches via Sequential Catalytic C–H Activation and Methoxylation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • [6] Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI. Available at:[Link]

  • [5] US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis. Google Patents. Available at:

Sources

Method

Application Note: Synthesis of Fluorinated Peptidomimetics via Fmoc-D-Phe Analogs

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative biophysical data, and self-validating Solid-Phase Peptide Synthesis (SPPS) proto...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative biophysical data, and self-validating Solid-Phase Peptide Synthesis (SPPS) protocols.

Executive Summary

The transition from native peptides to therapeutic peptidomimetics requires overcoming inherent pharmacokinetic limitations, primarily rapid proteolytic degradation and poor membrane permeability. The strategic incorporation of Fmoc-D-Phe analogs —specifically those bearing fluorinated aromatic rings—offers a powerful, dual-action solution. By coupling the chiral inversion of D-amino acids with the unique stereoelectronic properties of fluorine, researchers can engineer peptides with exceptional catabolic stability, tuned lipophilicity, and precise modulation of protein-ligand interactions. This guide details the biophysical causality behind these modifications and provides a robust, self-validating SPPS protocol for their synthesis.

Mechanistic Rationale: The Synergy of D-Chirality and Fluorination

The design of fluorinated D-peptides relies on two distinct but complementary chemical principles:

  • Chiral Evasion (D-Amino Acids): Endogenous proteases are highly stereospecific, evolved to cleave the peptide bonds of natural L-amino acids. Substituting L-Phe with D-Phe disrupts this enzymatic recognition, drastically increasing the 1[1] of the resulting peptidomimetic.

  • Stereoelectronic Tuning (Fluorination): Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å). This allows for isosteric replacement without major steric clashes. The highly polarized C–F bond withdraws electron density from the phenyl ring, which fundamentally alters the residue's1[1].

Crucially, this electron withdrawal depletes the aromatic π-cloud, allowing researchers to precisely dial down cation-π interactions at receptor binding sites.

Logic D_AA D-Amino Acid Stereocenter Protease Protease Evasion D_AA->Protease F_Sub Aromatic Fluorination Lipo Enhanced Lipophilicity F_Sub->Lipo CatPi Tuned Cation-π Binding F_Sub->CatPi Synergy Optimized Peptidomimetic Protease->Synergy Lipo->Synergy CatPi->Synergy

Fig 1: Synergistic biophysical effects of combining D-chirality with aromatic fluorination.

Quantitative Data: Tuning Cation-π Interactions

The degree of fluorination directly correlates with the suppression of cation-π binding potential. The table below summarizes the physicochemical impact of progressive fluorine substitution on the phenylalanine ring.

Amino Acid AnalogSubstitution PatternEst. Cation-π Binding Potential*Primary Application in Drug Design
Native L-Phe None100% (Baseline)Standard biological reference
Fmoc-D-Phe(4-F)-OH Single (para)~70-80%Moderate lipophilicity enhancement; 2[2]
Fmoc-D-Phe(F3)-OH Triple~40-60%Significant disruption of native π-interactions[3]
Fmoc-D-Phe(F5)-OH Pentafluoro12-34%Extreme hydrophobicity; 3[3]

*Relative to native Phenylalanine. Data derived from computational and empirical biophysical evaluations[3].

Experimental Protocol: SPPS with Fmoc-D-Phe(4-F)-OH

Fluorinated amino acids can exhibit altered coupling kinetics due to the inductive electron-withdrawing effects on the α-carbon and potential steric hindrance. Therefore, standard HBTU coupling is often insufficient. The following protocol utilizes HATU to ensure rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole (OAt) ester, driving the coupling to completion.

Step-by-Step Methodology (0.1 mmol Scale)

1. Resin Preparation & Swelling

  • Action: Weigh 0.1 mmol of Rink Amide-ChemMatrix resin (or equivalent). Swell in 3 mL of Dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling maximizes the internal volume of the polymer matrix, exposing all reactive amine sites to the incoming reagents.

2. Fmoc Deprotection (Self-Validating Step)

  • Action: Treat the resin with 3 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat for an additional 10 minutes. Wash the resin 5 times with DMF (1 min each).

  • Validation: Collect the deprotection flow-through. Measure the UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm . The concentration of this adduct directly quantifies the efficiency of Fmoc removal.

3. Amino Acid Activation

  • Action: In a separate vial, dissolve 0.5 mmol (5 equivalents) of 2[2] and 0.49 mmol (4.9 equivalents) of HATU in 2 mL of DMF. Add 1.0 mmol (10 equivalents) of N,N-Diisopropylethylamine (DIPEA). Vortex for 2 minutes.

  • Causality: Pre-activation ensures the immediate availability of the active OAt ester upon contact with the resin. Using slightly less HATU than the amino acid prevents the capping of free amines by unreacted uronium salts[4].

4. Coupling Reaction

  • Action: Transfer the activated amino acid solution to the resin. Agitate at room temperature for 60 to 90 minutes.

  • Causality: The extended coupling time compensates for any minor steric bulk introduced by the fluorine atom, ensuring >99% coupling efficiency.

5. Kaiser Test (Self-Validating Step)

  • Action: Extract a few resin beads, wash with ethanol, and apply Ninhydrin reagents. Heat at 100°C for 3 minutes.

  • Validation: A colorless or yellow bead indicates a successful coupling (absence of free primary amines). A blue bead indicates incomplete coupling, dictating that Step 4 must be repeated before proceeding.

6. Capping

  • Action: Treat the resin with a solution of 0.5 M acetic anhydride and 0.13 M DIPEA in N-Methyl-2-pyrrolidone (NMP) for 5 minutes[4].

  • Causality: Capping permanently acetylates any unreacted trace amines, preventing the formation of complex deletion sequences that complicate downstream HPLC purification.

7. Global Cleavage and Deprotection

  • Action: After the final N-terminal Fmoc removal, wash the resin with Dichloromethane (DCM) and dry. Add 3 mL of cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O . Agitate for 2 hours at room temperature.

  • Causality: TIS acts as a carbocation scavenger, preventing the cleaved protecting groups from re-alkylating the peptide backbone. Fluorinated aromatic rings are highly stable to these strong acidic conditions[5].

8. Precipitation

  • Action: Filter the cleavage mixture directly into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the peptide. Decant the ether, wash the pellet twice more with cold ether, and dry under vacuum.

Workflow N1 Resin Swelling (DMF, 30 min) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Activation (HATU/DIPEA, 2 min) N2->N3 UV Monitor N4 Coupling Fmoc-D-Phe(x-F)-OH (60 min, RT) N3->N4 Active Ester N5 Kaiser Test (Self-Validation) N4->N5 N5->N2 Yellow (-), Next AA N5->N4 Blue (+), Re-couple N6 Global Cleavage (TFA/TIS/H2O) N5->N6 Sequence Complete

Fig 2: Iterative SPPS workflow with integrated self-validation for fluorinated analogs.

Analytical Validation

Following purification via Reverse-Phase HPLC, the identity of the fluorinated peptidomimetic must be confirmed:

  • LC-MS (ESI-ToF): Confirm the exact mass. Each substitution of Hydrogen for Fluorine adds exactly 18.99 Da to the target mass.

  • ¹⁹F-NMR Spectroscopy: Because the ¹⁹F nucleus possesses 100% natural abundance and a broad chemical shift range, it serves as an exceptional, background-free probe for verifying structural conformation and assessing peptide-membrane interactions without the need for bulky fluorophores.

References

  • Source: Beilstein Journal of Organic Chemistry (NIH PMC)
  • Title: An In-depth Technical Guide to Fmoc-D-Phe(4-F)
  • Title: Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells Source: Biophysics Colab URL
  • Title: A Chemical Strategy for the Preparation of Multimodified Peptide Imaging Probes Source: NIH PMC URL
  • Title: The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine Source: MDPI Pharmaceuticals URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization in Fmoc-D-Phenylalanine Coupling

Welcome to the Technical Support Center. As drug development increasingly relies on unnatural and D-amino acids to enhance proteolytic stability, the incorporation of derivatives like Fmoc-D-Phe-OH or Fmoc-D-Phe(4-F)-OH...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on unnatural and D-amino acids to enhance proteolytic stability, the incorporation of derivatives like Fmoc-D-Phe-OH or Fmoc-D-Phe(4-F)-OH has become routine. However, these derivatives are highly susceptible to loss of stereochemical integrity during Solid-Phase Peptide Synthesis (SPPS).

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the chemical causality of epimerization, establish self-validating experimental protocols, and provide evidence-based solutions to ensure your peptide's chiral purity.

Mechanistic Overview: Why Does Fmoc-D-Phe Racemize?

Racemization (specifically epimerization in the context of a growing peptide chain) of Fmoc-D-phenylalanine derivatives during carboxyl activation occurs primarily through two pathways:

  • Oxazolone Formation (Path B): The activated carbonyl is attacked by the oxygen of the adjacent amide/carbamate, forming a 5-membered oxazolone ring. The α-proton in this ring is highly acidic and easily abstracted by a base, leading to an achiral enolate intermediate[1].

  • Direct Enolization (Path A): Strong bases directly abstract the α-proton from the activated amino acid species before coupling occurs[1].

Because phenylalanine derivatives have an electron-withdrawing aromatic ring, the acidity of the α-proton is exacerbated, making them particularly vulnerable to base-catalyzed proton abstraction[1].

Mechanism A Activated Fmoc-D-Phe B Strong Base (e.g., DIPEA) A->B Deprotonation C Oxazolone Formation (Path B) B->C D Direct Enolization (Path A) B->D E Achiral Intermediate C->E D->E F Racemized Peptide (D/L Diastereomers) E->F Amine Attack

Mechanisms of Fmoc-D-Phe racemization via oxazolone formation and direct enolization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using standard HATU/DIPEA for my Fmoc-D-Phe coupling, but I am seeing up to 15% of the L-epimer. How do I fix this?

A1: Replace DIPEA with a weaker, sterically hindered base. The basicity and steric hindrance of your tertiary amine dictate the rate of α-proton abstraction. N,N-Diisopropylethylamine (DIPEA) is a strong base (pKa ~10.1) and actively promotes direct enolization[1]. Solution: Switch to 2,4,6-trimethylpyridine (TMP, also known as collidine). TMP has a much lower pKa (~7.43) and significant steric bulk, which prevents it from easily accessing the α-proton[1]. Studies have shown that substituting DIPEA with TMP can reduce racemization by up to 6- to 7-fold in sensitive couplings[2].

Q2: Should I pre-activate my Fmoc-D-Phe derivative before adding it to the resin?

A2: Absolutely not. Pre-activation (mixing the amino acid, coupling reagent, and base for 3–5 minutes prior to addition) provides a window where the activated ester exists in the absence of the nucleophilic resin-bound amine. This idle time heavily favors oxazolone formation[2]. Solution: Utilize an in-situ activation strategy. Add the amino acid and coupling additive to the resin first, followed by the carbodiimide or base, ensuring the nucleophile is immediately available to trap the active ester[3].

Q3: We are transitioning to Microwave-Assisted SPPS (HE-SPPS) at 90°C. How do we maintain chiral integrity at high temperatures?

A3: Abandon Uronium/Aminium salts (HATU/HBTU) in favor of DIC/Oxyma Pure. Elevated temperatures exponentially increase the rate of oxazolone formation. When HBTU is used at 90°C for sensitive residues like phenylglycine or D-Phe, the desired isomer can drop below 50%[4]. Solution: Diisopropylcarbodiimide (DIC) paired with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is the gold standard for high-temperature SPPS[5]. Oxyma Pure acts as an acidic modifier that rapidly converts the highly reactive, racemization-prone O-acylurea intermediate into a stable active ester faster than the oxazolone can form[5]. It is non-explosive and effectively suppresses epimerization even at 90°C[5],[4].

Quantitative Comparison of Coupling Strategies

To make data-driven decisions, refer to the following synthesized data comparing coupling systems for racemization-prone amino acids[2],[4],[6].

Coupling Reagent SystemBase UsedPre-activation?Relative Racemization RiskRecommended Application
HBTU / HATU DIPEA (Strong)Yes (5 min)High (5% - 33%)Routine, non-chiral aliphatic amino acids.
HBTU / HATU TMP (Weak)No (in-situ)Moderate (< 2%)Standard room-temperature SPPS.
DIC / HOBt NoneNo (in-situ)Low (< 1%)Legacy base-free couplings.
DIC / Oxyma Pure None / TMPNo (in-situ)Very Low (< 0.5%)Microwave SPPS, sterically hindered sequences.

Decision Workflow for Fmoc-D-Phe Coupling

Workflow Start Fmoc-D-Phe Coupling Check Hindered Sequence or High Temp (MW)? Start->Check Yes Use DIC/Oxyma Pure (No Pre-activation) Check->Yes Yes No Use HATU + TMP or DIC/Oxyma Pure Check->No No Val Micro-Cleavage & Chiral HPLC Validation Yes->Val No->Val

Decision workflow for selecting coupling conditions to prevent Fmoc-D-Phe racemization.

Self-Validating Experimental Protocol: Racemization-Suppressed Coupling

This protocol utilizes the DIC/Oxyma Pure system with TMP to ensure maximum stereochemical fidelity[7]. It includes a mandatory self-validation step to verify chiral integrity before committing to the rest of the synthesis.

Materials Required:
  • Amino Acid: Fmoc-D-Phe-OH or Fmoc-D-Phe(4-F)-OH (3.0 equivalents)

  • Activator: DIC (3.0 equivalents)

  • Additive: Oxyma Pure (3.0 equivalents)

  • Base (Optional but recommended for hindered amines): 2,4,6-Collidine (TMP) (0.1 - 1.0 equivalent as an acidic buffer)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or a 1:1 mixture of DCM/DMF to lower dielectric constant and further suppress racemization[2].

Step-by-Step Methodology:

Step 1: Resin Preparation & Swelling

  • Swell the N-terminal deprotected peptidyl-resin in DMF for 30 minutes.

  • Drain the solvent completely.

Step 2: In-Situ Cocktail Preparation (Zero Pre-activation)

  • In a clean vial, dissolve 3.0 eq of Fmoc-D-Phe-OH and 3.0 eq of Oxyma Pure in minimal anhydrous DMF (yielding ~0.1 M concentration)[4].

  • Critical Step: Do not add DIC or base to this vial yet.

Step 3: Coupling Execution

  • Add the Fmoc-D-Phe-OH / Oxyma Pure solution directly to the resin.

  • Immediately add 3.0 eq of DIC directly to the reaction vessel[3].

  • (Optional) If the sequence is highly hindered, add a catalytic amount of TMP (0.1 eq) to facilitate the reaction without spiking the pH[7].

  • Agitate the mixture at room temperature for 60–90 minutes. Avoid microwave heating for the D-Phe residue unless strictly necessary; if required, cap the temperature at 75°C for a maximum of 3 minutes[4].

Step 4: Self-Validation (Micro-Cleavage & Chiral HPLC) Trust, but verify. Before continuing the sequence, validate the coupling:

  • Withdraw ~5 mg of the coupled resin.

  • Wash with DCM and dry.

  • Treat with 100 µL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 1 hour.

  • Precipitate in cold ether, centrifuge, and dissolve the pellet in HPLC-grade water/acetonitrile.

  • Inject onto a Chiral HPLC column (e.g., a polysaccharide-based CSP like Lux® Cellulose-1) to confirm the absence of the L-Phe diastereomer prior to full-scale deprotection[6].

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Peptide Chemistry URL:[Link]

  • Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis PubMed / NIH URL:[Link]

  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures ChemRxiv URL:[Link]

  • Peptide/Amide bond Synthesis – OxymaPure® General Protocol OxymaPure URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aggregation in Peptides Containing Hydrophobic D-Amino Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome one of the most notorious challenges in pe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome one of the most notorious challenges in peptide engineering: the aggregation of sequences rich in hydrophobic D-amino acids.

While D-amino acids (e.g., D-Phe, D-Leu, D-Val) are essential for conferring proteolytic resistance and structural rigidity to therapeutic peptides, their inverted stereochemistry and non-polar side chains frequently drive severe hydrophobic collapse. This guide provides field-proven, self-validating methodologies to diagnose, prevent, and reverse aggregation during both Solid-Phase Peptide Synthesis (SPPS) and post-cleavage formulation.

Part 1: Diagnostic Decision Matrix

Before applying a chemical intervention, you must identify whether the aggregation is occurring on-resin (steric hindrance during synthesis) or in solution (amyloid-like fibrillization post-cleavage).

DiagnosticWorkflow Start Aggregation Detected Phase Synthesis Phase? Start->Phase SPPS On-Resin (SPPS) Kaiser Test (+) Phase->SPPS Solution Post-Cleavage Insoluble/Cloudy Phase->Solution Sol1 Pseudoproline Dipeptides (Steric Kink) SPPS->Sol1 Ser/Thr/Cys Present Sol2 Heating / Chaotropic Salts (Thermal Disruption) SPPS->Sol2 No Ser/Thr/Cys Sol3 HFIP + Sonication (H-Bond Disruption) Solution->Sol3 Amyloid/Fibrils Sol4 Alkaline pH (NaOH) (Charge Repulsion) Solution->Sol4 Amorphous

Workflow for diagnosing and resolving peptide aggregation.

Part 2: Troubleshooting On-Resin Aggregation (SPPS)

FAQ 1: Why do hydrophobic D-amino acids exacerbate incomplete couplings?

Causality: During SPPS, the growing peptide chain must remain fully solvated for coupling reagents to access the N-terminal amine. Hydrophobic D-amino acids (like D-Val and D-Ile) feature bulky, non-polar side chains that drive the peptide backbone to collapse onto itself to escape the polar environment of the solvent (even in DMF/NMP)[1]. Furthermore, the stereochemical inversion of D-amino acids often disrupts the formation of natural α-helices, inadvertently trapping the sequence in a flat, extended conformation. This allows intermolecular hydrogen bonds to form between adjacent peptide chains, creating highly stable, insoluble β-sheets[2].

FAQ 2: How can I prevent β-sheet formation in a sequence rich in D-amino acids?

Solution: The most effective chemical intervention is the incorporation of Pseudoproline Dipeptides [2]. Pseudoprolines are artificially created dipeptides derived from Ser, Thr, or Cys, where the side chain is reversibly cyclized into an oxazolidine or thiazolidine ring[2].

Mechanistically, this ring structure mimics proline by introducing a rigid "kink" into the peptide backbone[3]. This kink forces the backbone into a cis-amide conformation, which physically makes it impossible for the peptide to align into a flat β-sheet[2]. By preventing hydrogen bond networks, the peptide remains highly solvated, restoring coupling efficiency[3].

Mechanism A Hydrophobic D-Peptide B Intermolecular H-Bonds (β-Sheet) A->B D Insert ψ-Proline A->D Optimization C Incomplete Coupling B->C E Backbone Kink (cis-amide) D->E F β-Sheet Disrupted E->F

Mechanistic pathway of aggregation disruption by pseudoproline dipeptides.

Protocol 1: Incorporation of Pseudoproline Dipeptides in Fmoc-SPPS

This protocol is a self-validating system designed to ensure complete coupling of sterically hindered hydrophobic sequences.

  • Sequence Analysis: Identify a Ser, Thr, or Cys residue positioned 2-3 amino acids downstream of the hydrophobic D-amino acid block.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF.

  • Activation: In a separate vial, dissolve a 5-fold molar excess of the pre-formed pseudoproline dipeptide (e.g., Fmoc-D-Xaa-Thr(ψMe,MePro)-OH) and a 5-fold excess of HATU in DMF[1]. Add 10 equivalents of DIPEA to initiate activation.

  • Coupling: Add the activation mixture to the resin. Allow the coupling to proceed for 2 hours at room temperature[1].

  • System Validation (Kaiser Test): Withdraw a few resin beads, wash with DCM, and perform a Kaiser test. A colorless/yellow bead validates that the steric hindrance was overcome and coupling is 100% complete. A blue bead indicates persistent aggregation, requiring a second coupling cycle with a chaotropic salt (e.g., 0.1 M LiCl in DMF).

  • Cleavage: Proceed with standard SPPS. The native Ser/Thr/Cys residue is automatically regenerated during the final TFA cleavage step[3].

Part 3: Post-Cleavage Solubilization and Formulation

FAQ 3: My cleaved D-peptide is a "brick" in the tube and forms a cloudy suspension in aqueous buffers. How do I dissolve it?

Causality: Lyophilization of highly hydrophobic peptides often forces them into pre-formed amyloid-like aggregates[4]. When introduced to an aqueous buffer, the hydrophobic effect drives these aggregates to precipitate immediately. Solution: You must first disassemble the pre-formed aggregates using a volatile, structure-breaking solvent like HFIP (1,1,1,3,3,3-hexafluoroisopropanol) [4]. HFIP is a powerful hydrogen-bond donor and acceptor that outcompetes the intermolecular hydrogen bonds holding the peptide aggregates together, stabilizing the peptide in a monomeric α-helical or random coil state[5].

Protocol 2: HFIP-Mediated Disassembly and Solubilization

This protocol ensures the generation of a seedless, monomeric peptide film ready for biological assays.

  • Primary Solubilization: Add 100% HFIP directly to the lyophilized crude peptide to achieve a concentration of 1 mg/mL (or 500 μM)[5].

  • Mechanical Disruption: Sonicate the sealed vial in a water bath for 30 minutes at room temperature. This mechanical energy, combined with HFIP's solvation power, completely disrupts β-sheet structures[5][6].

  • Film Generation: Remove the HFIP by evaporation under a gentle stream of gaseous nitrogen (N2) or via vacuum centrifugation[4][5]. This leaves a thin, translucent film of monomeric peptide on the vial wall.

  • Reconstitution: Immediately prior to your experiment, dissolve the peptide film in a highly alkaline solution (e.g., 10 mM to 50 mM NaOH, pH 12.0) to induce charge repulsion between the hydrophobic chains[5][6].

  • System Validation (DLS/SEC): Dilute the alkaline peptide solution into your final working buffer (e.g., PBS, pH 7.4). Validate the monomeric state by running a small aliquot through Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to confirm the absence of high-molecular-weight oligomers[6].

Part 4: Quantitative Data Summary

To assist in experimental design, the following table summarizes the critical quantitative parameters required to mitigate aggregation successfully.

ParameterRecommended ValueMechanism / CausalitySource
Pseudoproline Excess 5-fold molar excessDrives the sterically hindered coupling reaction to completion during SPPS by overcoming the kinetic barrier of the bulky dipeptide.[1]
HFIP Incubation Time 30 minutes (with sonication)Provides sufficient time and mechanical energy to completely disrupt highly stable β-sheet hydrogen bond networks.[5][6]
NaOH Concentration 10 - 50 mM (pH 12.0-12.5)Deprotonates ionizable groups, increasing electrostatic charge repulsion to prevent hydrophobic collapse during reconstitution.[6]
DMSO Concentration ≤ 5% (v/v) finalPrevents analytical interference (e.g., UV absorbance disruption) while maintaining hydrophobic peptide solubility in aqueous media.[5]

References

  • LifeTein - Challenges in Peptide Solubilization – Amyloids Case Study. Available at: [Link]

  • NIH / ACS Chemical Neuroscience - Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-fluoro-phenylalanine synthesis

Welcome to our dedicated technical support guide for navigating the complexities of 2-fluoro-phenylalanine (2-F-Phe) synthesis. The introduction of a fluorine atom at the ortho position of the phenyl ring presents a sign...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for navigating the complexities of 2-fluoro-phenylalanine (2-F-Phe) synthesis. The introduction of a fluorine atom at the ortho position of the phenyl ring presents a significant steric challenge, often leading to low yields, incomplete reactions, and poor stereocontrol. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common issues and implement robust synthetic strategies. We will delve into the causality behind experimental choices, providing field-proven insights to enhance your success.

Section 1: Troubleshooting Guide for 2-F-Phe Synthesis

This section addresses the most common hurdles encountered during the synthesis of 2-F-Phe, particularly when steric hindrance is a major factor.

Question: I am experiencing very low yields or recovering mostly starting material in my alkylation reaction to form 2-F-Phe. What's going wrong?

Answer: Low conversion is the most frequent problem when dealing with sterically hindered electrophiles like 2-fluorobenzyl halides. The ortho-fluorine atom physically blocks the incoming nucleophile, raising the activation energy of the reaction. Let's break down the potential causes and solutions.

Table 1: Troubleshooting Low Reaction Conversion

SymptomPossible CauseSuggested Solution & Rationale
Reaction stalls after initial conversion Insufficient Reactivity of Electrophile: The C-X bond strength (X=Cl, Br, I) influences reactivity. A less reactive electrophile (e.g., 2-fluorobenzyl chloride) may not have enough energy to overcome the steric barrier.Switch to a More Reactive Electrophile: Use 2-fluorobenzyl bromide or, ideally, 2-fluorobenzyl iodide. The weaker C-I bond lowers the activation energy for the SN2 reaction, increasing the reaction rate.
No or minimal product formation Steric Clash in Transition State: The chosen nucleophile (e.g., an enolate) and its associated ligands or auxiliaries may be too bulky, creating an impassable steric environment when approaching the ortho-substituted electrophile.Modify the Nucleophile's Environment: If using a chiral auxiliary system, such as a Ni(II)-Schiff base complex, consider an auxiliary with a different steric profile that opens up the reaction face. Sometimes, a seemingly minor modification to the auxiliary can significantly impact yield[1].
Reaction proceeds slowly and incompletely Inadequate Reaction Conditions: Insufficient temperature or incorrect solvent choice can fail to provide the necessary energy or transition state stabilization to overcome the steric hindrance.Optimize Reaction Temperature and Solvent: Gradually increase the reaction temperature in increments of 5-10°C. Be mindful that excessive heat can lead to side reactions or racemization[2]. Screen solvents; a more polar aprotic solvent like DMF or NMP might better solvate the transition state.
Low yield despite full consumption of starting material Product Degradation or Side Reactions: The forcing conditions required to overcome steric hindrance (e.g., high heat, strong base) might be causing product degradation or promoting side reactions like elimination.Re-evaluate Base and Temperature: Use the mildest base effective for the transformation. A slow, controlled addition of the base can also prevent localized high concentrations that might promote side reactions. Monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts and optimize the reaction time accordingly[2].

Question: My synthesis is producing a nearly racemic mixture of 2-F-Phe, despite using a chiral catalyst or auxiliary. How can I improve enantioselectivity?

Answer: Poor stereocontrol indicates that the chiral directing group is not effectively influencing the reaction pathway. This can happen if a non-selective background reaction is competing with the desired asymmetric pathway, or if the auxiliary itself is a poor match for the sterically demanding substrate.

Table 2: Troubleshooting Poor Enantioselectivity

SymptomPossible CauseSuggested Solution & Rationale
Low enantiomeric excess (ee) Ineffective Chiral Auxiliary: The chiral auxiliary may not be creating a sufficiently differentiated energetic landscape for the two diastereomeric transition states, especially given the steric bulk of the 2-fluorobenzyl group.[3]Select a More Robust Auxiliary: Auxiliaries like Evans' oxazolidinones or Schöllkopf's bis-lactim ethers are known to provide high levels of stereocontrol.[4][5] For glycine alkylations, Ni(II) complexes with chiral Schiff bases derived from proline have shown excellent efficacy, as the rigid complex structure effectively shields one face of the nucleophile.[1]
Enantioselectivity decreases at higher temperatures Background Racemic Reaction: The desired, stereocontrolled reaction pathway has a specific activation energy. At higher temperatures, a non-catalyzed, non-selective background reaction may become kinetically competitive, eroding the overall enantiomeric excess.Lower the Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. This will favor the lower-activation-energy, stereoselective pathway. This may require longer reaction times but preserves stereochemical purity.
Inconsistent ee between batches Variable Reagent Purity/Activity: Impurities in the starting materials, solvent, or catalyst can interfere with the chiral environment. The activity of the base (e.g., partially hydrolyzed n-BuLi) can also affect the enolate geometry and subsequent stereoselectivity.Ensure Reagent Quality and Consistency: Use freshly distilled solvents and high-purity reagents. Titrate organometallic bases before use. Ensure the chiral auxiliary is enantiomerically pure.
Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to overcome steric hindrance in the asymmetric synthesis of 2-fluoro-phenylalanine?

The most successful strategies create a highly organized and rigid transition state that pre-organizes the reactants to overcome the steric barrier.

  • Chiral Auxiliary-Mediated Alkylation: This is a cornerstone approach. By attaching a chiral auxiliary to the glycine or alanine precursor, you form a rigid complex (often with a metal like Ni(II))[1][6]. The auxiliary acts as a "steric shield," blocking one face of the prochiral enolate. This forces the incoming 2-fluorobenzyl halide to approach from the unhindered face, ensuring high diastereoselectivity. The auxiliary is then cleaved to yield the desired enantiomerically pure amino acid[3].

  • Enzymatic Synthesis: Biocatalysis offers an elegant solution by leveraging the precisely shaped active sites of enzymes. Enzymes like Phenylalanine Dehydrogenase (PheDH) or Phenylalanine Aminomutase (PAM) can accommodate sterically hindered substrates and catalyze the reaction with near-perfect enantio- and regioselectivity.[4][7][8] This approach avoids harsh reagents and often simplifies purification.

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a dehydroamino acid precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands)[9]. The catalyst-substrate interaction creates a chiral environment that directs hydrogen delivery to one face of the double bond, setting the stereocenter.

Q2: How does the choice of fluorinating agent impact the synthesis of aromatic amino acids?

While this guide focuses on building the amino acid from a pre-fluorinated benzyl ring, the initial fluorination of the aromatic ring is also critical. For creating the 2-fluorotoluene precursor, for example, nucleophilic aromatic substitution (SNAr) is often challenging without strong activating groups. Electrophilic fluorination is more common, but regioselectivity can be an issue. Reagents like Selectfluor® are often used, but steric hindrance can disfavor ortho substitution[10]. Modern metal-catalyzed methods are being developed to improve access to sterically hindered aryl fluorides[11][12].

Q3: Are there enzymatic methods that can bypass the steric hindrance problem entirely?

Yes. Enzymatic methods are increasingly popular because the enzyme's active site provides a unique, chiral microenvironment that can overcome steric challenges seen in traditional organic synthesis.[13]

  • Reductive Amination: Phenylalanine dehydrogenase (PheDH) can catalyze the reductive amination of 2-fluoro-phenylpyruvic acid to directly produce L-2-F-Phe with high enantiomeric excess. The enzyme's specificity handles the ortho-substituent effectively[8].

  • Transamination: Transaminases can be used to convert the same keto-acid precursor into the desired amino acid, again with excellent stereocontrol.

Q4: Which analytical techniques are best for monitoring reaction progress and determining product purity/enantiomeric excess?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting materials and the appearance of the product.

  • Purity and Identity: Nuclear Magnetic Resonance (¹H, ¹³C, and especially ¹⁹F NMR) is essential for confirming the structure of the final product. The presence and coupling patterns in the ¹⁹F NMR spectrum are definitive for confirming fluorination.

  • Enantiomeric Excess (ee): Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining the ee. The product is run on a column with a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.

Section 3: Recommended Protocol: Asymmetric Alkylation via a Chiral Ni(II) Complex

This protocol is based on the highly effective method developed for the synthesis of ortho-substituted phenylalanines, which provides high yields and excellent enantioselectivity by controlling the steric environment.[1]

Objective: To synthesize (S)-2-fluoro-phenylalanine via asymmetric alkylation of a glycine-derived Schiff base complex.

Step 1: Formation of the Chiral Ni(II) Complex

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral auxiliary, (S)-2-N-[(N'-benzylprolyl)amino]benzophenone, and glycine in methanol.

  • Add an equimolar amount of nickel(II) nitrate hexahydrate.

  • Add a solution of sodium methoxide in methanol and stir the mixture at room temperature. The formation of the deep red, planar Ni(II) complex should be observed.

  • Remove the solvent under reduced pressure to obtain the solid complex.

Step 2: Asymmetric Alkylation

  • Suspend the dried Ni(II) complex in anhydrous dimethylformamide (DMF).

  • Add powdered potassium hydroxide (as the base) and stir the mixture.

  • Cool the reaction mixture (e.g., to 0°C or as optimized for your specific auxiliary).

  • Slowly add a solution of 2-fluorobenzyl bromide in DMF.

  • Allow the reaction to stir at the optimized temperature for several hours until TLC or LC-MS indicates the consumption of the starting complex.

Step 3: Hydrolysis and Product Isolation

  • Quench the reaction by adding aqueous HCl.

  • Heat the mixture to reflux to hydrolyze the Schiff base and break apart the complex.

  • Cool the mixture and filter to remove the precipitated chiral auxiliary (which can be recovered and reused)[1].

  • The aqueous filtrate contains the desired amino acid. Wash the filtrate with an organic solvent (e.g., diethyl ether) to remove any remaining organic impurities.

  • Isolate the crude amino acid from the aqueous phase using ion-exchange chromatography.

  • Analyze the final product for purity (NMR) and enantiomeric excess (Chiral HPLC).

Section 4: Visual Guides

Diagram 1: Mechanism of Stereocontrol by Chiral Auxiliary

This diagram illustrates how the chiral Ni(II) complex effectively overcomes steric hindrance by pre-organizing the nucleophile and shielding one of its faces.

G cluster_0 Asymmetric Alkylation via Ni(II) Complex Start Planar Ni(II) Schiff Base Complex (Glycine + Chiral Auxiliary) Base Addition of Base (e.g., KOH) Forms Prochiral Enolate Start->Base 1 Enolate Shielded Enolate Intermediate (Auxiliary blocks top face) Base->Enolate 2 TransitionState Diastereoselective Transition State (Attack from unshielded bottom face) Enolate->TransitionState 3. Alkylation Electrophile Approach of 2-Fluorobenzyl Bromide (Sterically hindered) Electrophile->TransitionState Alkylated Alkylated Ni(II) Complex (High Diastereoselectivity) TransitionState->Alkylated 4 Hydrolysis Acid Hydrolysis Alkylated->Hydrolysis 5 Product (S)-2-Fluoro-phenylalanine (+ Recovered Auxiliary) Hydrolysis->Product 6

Caption: Workflow for overcoming steric hindrance using a chiral Ni(II) complex.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving issues related to low product yield.

G Start Problem: Low Yield of 2-F-Phe Check_SM Is Starting Material (SM) consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes   SM_No No Check_SM->SM_No   Check_Conditions Review Reaction Conditions Temp Increase Temperature? Check_Conditions->Temp Check_Reagents Verify Reagent Quality Consider_Alt Consider Alternative Strategy Check_Reagents->Consider_Alt New_Method Try Enzymatic Method or Different Auxiliary Consider_Alt->New_Method Side_Products Side Products or Degradation Observed? SM_Yes->Side_Products SM_No->Check_Conditions Electrophile Use More Reactive Electrophile? (e.g., R-I vs R-Br) Temp->Electrophile Time Increase Reaction Time? Time->Check_SM Electrophile->Time SP_Yes Yes Side_Products->SP_Yes SP_No No Side_Products->SP_No SP_Yes->Check_Reagents Optimize Optimize Purification SP_No->Optimize

Caption: A decision tree for troubleshooting low yield in 2-F-Phe synthesis.

Section 5: References
  • Saghiyan, A. S., et al. (2011). A New Approach to the Efficient Method for the Asymmetric Synthesis of (S)-O-, M-, P-Fluorophenylalanines and Their 2-Methyl-sub. Synthetic Communications, 41, 493–506. [Link]

  • Domagała, E. (n.d.). Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes. Jagiellonian University. [Link]

  • Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 986–1020. [Link]

  • Soloshonok, V. A., & Han, J. (2005). Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. In Asymmetric Fluoroorganic Chemistry (pp. 183-205). American Chemical Society. [Link]

  • Nieto-Domínguez, M., et al. (2024). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, 7(1), 104. [Link]

  • Gill, A., & O'Duill, M. (2021). Strategies Towards Challenging Fluorination Reactions. In C-H and C-X Bond Functionalization: Transition Metal Mediation. Royal Society of Chemistry.

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Davies, S. G., et al. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. Organic Letters, 17(9), 2254–2257. [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]

  • Berard, D., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(18), 4299. [Link]

  • ResearchGate. (2014). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Pásti, G., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21, 1038-1052. [Link]

  • ResearchGate. (2021). 2-[18F]Fluorophenylalanine: Synthesis by Nucleophilic 18F-Fluorination and Preliminary Biological Evaluation. [Link]

  • Nie, Y., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 17, 766–772. [Link]

  • ResearchGate. (n.d.). A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent. [Link]

  • Wang, Y., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. Journal of Industrial Microbiology & Biotechnology, 48(5-6). [Link]

  • Reddit. (2025). Help with Low Yield Synthesis : r/Chempros. [Link]

  • Ghorbani, F., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 20959–20968. [Link]

  • Santoro, E., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). International Journal of Molecular Sciences, 23(22), 13915. [Link]

Sources

Optimization

Optimizing yield for Fmoc-5-bromo-2-fluoro-D-phenylalanine insertion

Welcome to the Technical Support Center for Advanced Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with inc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with incorporating Fmoc-5-bromo-2-fluoro-D-phenylalanine .

The insertion of this specific unnatural amino acid presents a dual challenge: severe steric hindrance (driven by the bulky 5-bromo substitution and the rotameric restriction of the ortho-fluoro group) and the critical need to maintain chiral integrity (preventing D-to-L epimerization). This guide provides field-proven, causality-driven solutions to optimize your coupling yields.

Diagnostic Workflow for Low Coupling Yields

Before altering your synthesis parameters, use the following self-validating diagnostic tree to identify the root cause of insertion failure.

DiagnosticWorkflow Start Low Yield: Fmoc-5-Br-2-F-D-Phe Kaiser Kaiser Test Result after 1st coupling? Start->Kaiser Positive Positive (Blue) Incomplete Aminolysis Kaiser->Positive Unreacted Amines Negative Negative (Yellow) Side Reactions / Aggregation Kaiser->Negative Capped/Aggregated Steric Steric Hindrance: Switch to HATU/COMU or Double Coupling Positive->Steric Aggreg Aggregation: Use NMP/DMF mix or Chaotropic Salts Negative->Aggreg Epimer Epimerization Check: Use OxymaPure/DIC Lower Temp to 50°C Negative->Epimer If purity is low

Diagnostic workflow for troubleshooting Fmoc-5-bromo-2-fluoro-D-Phe insertion.

Troubleshooting & FAQs

Q1: Why am I seeing massive deletion sequences when coupling Fmoc-5-bromo-2-fluoro-D-phenylalanine using standard DIC/HOBt? A1: Deletion sequences arise from incomplete aminolysis. The causality here is purely steric and conformational. The large van der Waals radius of the 5-bromo group physically shields the activated carbonyl. Furthermore, the highly electronegative 2-fluoro group restricts the rotameric freedom of the aromatic ring relative to the peptide backbone, locking the molecule into a sterically demanding conformation. Standard carbodiimides (like DIC) generating OBt esters simply lack the reactivity to overcome this high activation energy barrier[1]. Solution: You must switch to an in-situ activating reagent that generates a highly reactive ester, such as HATU (forming an OAt ester) or COMU (forming an Oxyma ester).

Q2: I switched to Microwave-Assisted SPPS (MA-SPPS) at 75°C to overcome the steric hindrance, but my final peptide contains L-phenylalanine diastereomers. How do I fix this? A2: You have traded a steric problem for an epimerization problem. D-amino acids are highly susceptible to base-catalyzed epimerization. At elevated temperatures, the strong tertiary base (DIPEA) used with HATU abstracts the alpha-proton, leading to oxazolone intermediate formation and subsequent loss of chiral integrity. Solution: Lower your MA-SPPS temperature to 50°C and eliminate the tertiary base. Switch to a DIC/OxymaPure coupling system. OxymaPure acts as an acidic additive that suppresses oxazolone formation while generating an ester more reactive than HOBt, ensuring high yield without racemization[2].

Q3: Even with HATU, my Kaiser test remains slightly blue after a 2-hour coupling. Should I cap the sequence with acetic anhydride and move on? A3: No. Capping will permanently terminate the sequence, creating truncated byproducts that are notoriously difficult to separate from the full-length peptide during RP-HPLC. The persistent blue color indicates unreacted N-termini, likely exacerbated by on-resin peptide aggregation (β-sheet formation)[1]. Solution: Implement a self-validating double-coupling protocol (see Protocol 1 below). If the first coupling is incomplete, wash the resin and re-couple using a fresh solution of activated amino acid in a superior solvating mixture, such as NMP/DMF (1:1), to disrupt the aggregation[1].

Mechanistic Pathway: Preventing Epimerization

To understand why DIC/OxymaPure is the gold standard for halogenated D-amino acids, we must look at the reaction kinetics. OxymaPure bypasses the base-catalyzed oxazolone pathway entirely.

Mechanism AA Fmoc-5-Br-2-F-D-Phe + DIC Oacyl O-acylurea Intermediate AA->Oacyl Activation ActiveEster Oxyma Active Ester (Highly Reactive) Oacyl->ActiveEster + OxymaPure Oxyma OxymaPure Addition Oxyma->ActiveEster Product Coupled Peptide High Yield, Chiral Intact ActiveEster->Product Aminolysis Peptide Resin-Bound Peptide Amine Peptide->Product

Mechanism of DIC/OxymaPure activation preventing epimerization during SPPS.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the kinetic and safety profiles of various coupling strategies specifically applied to sterically hindered, epimerization-prone unnatural amino acids[1][2][3].

Coupling SystemReactive IntermediateRelative ReactivityEpimerization RiskRecommended Use Case for 5-Br-2-F-D-Phe
DIC / HOBt OBt esterLowLowNot recommended; insufficient to overcome steric bulk.
HBTU / DIPEA OBt esterModerateModerateRoutine SPPS; will likely result in deletion sequences here.
HATU / DIPEA OAt esterVery HighHigh (at >50°C)First-line choice for severe steric hindrance at Room Temp.
COMU / DIPEA Oxyma esterVery HighLow-ModerateExcellent for MA-SPPS, but requires strict temp control.
DIC / OxymaPure Oxyma esterHighVery Low Optimal balance: High yield, base-free, preserves chirality.

Self-Validating Experimental Protocols

Protocol 1: High-Efficiency Double Coupling (HATU/DIPEA)

Use this protocol at Room Temperature if your primary issue is incomplete coupling (steric hindrance) rather than epimerization.

  • Resin Preparation: Following standard Fmoc deprotection (20% piperidine in DMF), wash the resin thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Crucial Step): In a separate vial, dissolve 4.0 equivalents (eq) of Fmoc-5-bromo-2-fluoro-D-phenylalanine and 3.9 eq of HATU in a minimal volume of DMF. Add 8.0 eq of DIPEA. Allow pre-activation to proceed for exactly 2 minutes[1]. Causality: 3.9 eq of HATU ensures the coupling reagent is the limiting factor, preventing guanidinylation of the resin-bound N-terminus.

  • First Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 60 minutes.

  • Validation Check: Drain the reaction vessel and wash with DMF (3 × 1 min). Perform a Kaiser (ninhydrin) test.

    • If Yellow (Negative): Coupling is complete. Proceed to the next Fmoc deprotection.

    • If Blue (Positive): Do not cap. Proceed immediately to Step 5.

  • Second Coupling (Solvent Switch): Repeat the pre-activation (Step 2), but dissolve the reagents in a 1:1 mixture of NMP/DMF. Add to the resin and agitate for an additional 60 minutes[1]. Wash and proceed.

Protocol 2: Epimerization-Free Coupling (DIC/OxymaPure)

Use this protocol if you are utilizing Microwave-Assisted SPPS or if chiral purity is your absolute highest priority.

  • Reagent Preparation: Prepare a 0.2 M solution of Fmoc-5-bromo-2-fluoro-D-phenylalanine and a 0.2 M solution of OxymaPure in DMF.

  • Activation: Add 4.0 eq of the amino acid and 4.0 eq of OxymaPure to the resin. Add 4.0 eq of DIC directly to the reaction vessel[2]. Causality: Adding DIC last prevents premature activation and minimizes the lifetime of the highly reactive, but unstable, O-acylurea intermediate.

  • Coupling: Agitate the mixture at room temperature for 2 hours, or apply microwave irradiation at 50°C for 15 minutes. Note: Do not exceed 50°C to ensure the D-configuration remains 100% intact.

  • Validation Check: Wash the resin with DMF (5 × 1 min) and perform a Kaiser test to confirm complete aminolysis before proceeding.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. PeptideChemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Diketopiperazine (DKP) Formation in SPPS with D-Amino Acids

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate one of the most notorious sequence-dependent side reactions in peptide chemistry: Diketopiperazine (DKP) formation .

This guide synthesizes mechanistic causality, quantitative data, and self-validating protocols to ensure your syntheses remain robust, even when incorporating highly susceptible D-amino acids.

Core Mechanism & Causality: The "Why" Behind DKP Formation

Diketopiperazine formation is an irreversible, base-catalyzed intramolecular side reaction that occurs predominantly at the dipeptide stage of SPPS[1]. During the removal of the Fmoc protecting group from the second amino acid (AA2), the newly liberated N-terminal free amine acts as a nucleophile. Instead of waiting for the third amino acid (AA3) to be coupled, it attacks the ester carbonyl linking the first amino acid (AA1) to the solid support. This cleaves the dipeptide from the resin, forming a thermodynamically stable six-membered cyclic dipeptide (DKP) and truncating the growing peptide chain[1][2].

The D-Amino Acid Exacerbation Factor

Why do sequences containing D-amino acids (especially alternating L-D or D-L sequences) suffer from catastrophic DKP formation? The cyclization requires the peptide bond between AA1 and AA2 to adopt a cis-like conformation[2]. In standard L-L dipeptides, severe steric repulsion between the adjacent side chains makes the cis conformation energetically unfavorable. However, in an L-D or D-L dipeptide, the side chains project onto opposite faces of the forming ring. This drastically reduces steric clash, lowering the activation energy for the cis transition state and accelerating the nucleophilic attack by orders of magnitude[3].

DKP_Mechanism A Fmoc-D-AA2-L-AA1-Resin (Sterically unhindered ester) B Base (e.g., 20% Piperidine) Fmoc Removal A->B C NH2-D-AA2-L-AA1-Resin (Free amine, cis-conformation favored) B->C D Intramolecular Nucleophilic Attack (Amine attacks ester carbonyl) C->D Slow AA3 coupling or prolonged base G Coupling of AA3 (Desired Pathway) C->G Rapid AA3 coupling (HATU/Symmetrical Anhydride) E Diketopiperazine (DKP) (Cyclic Dipeptide) D->E F Cleaved Resin (Loss of peptide chain) D->F

Mechanism of DKP formation vs. successful chain elongation in SPPS.

Troubleshooting Guide: Strategic Interventions

Issue 1: I am losing my C-terminal dipeptide entirely when incorporating a D-amino acid at position 2.

Root Cause: You are likely using a standard benzyl alcohol-based support (like Wang or Merrifield resin). The ester bond connecting AA1 to these resins is highly accessible to nucleophilic attack, offering no steric resistance to the cyclization process[1]. Actionable Solution (Steric Shielding): Switch to 2-Chlorotrityl chloride (2-CTC) resin . The massive steric bulk of the trityl linker physically shields the ester carbonyl from the N-terminal amine. This is the gold standard for preventing DKP formation in susceptible sequences, including those with C-terminal Proline, Glycine, or D-amino acids[1].

Issue 2: Even with 2-CTC resin, I am still seeing DKP truncation during the Fmoc deprotection of the D-amino acid.

Root Cause: Standard Fmoc deprotection utilizes 20% piperidine in DMF. Piperidine is a strong secondary amine that provides both the basicity required to remove the Fmoc group and the extended reaction time (typically 15-20 minutes) for the free amine to undergo auto-catalytic cyclization[4]. Actionable Solution (Kinetic Modulation): Implement an optimized, rapid Fmoc-removal cocktail. Replacing piperidine with a mixture of 2% DBU and 5% piperazine in NMP drastically enhances Fmoc-removal kinetics while suppressing DKP formation. The DBU accelerates cleavage, minimizing the lifespan of the vulnerable free amine intermediate[4][5].

Issue 3: My sequence requires Wang resin for a specific C-terminal modification, but DKP is destroying my yield.

Root Cause: Because you cannot use steric shielding (2-CTC), the free amine of the dipeptide has unrestricted access to the ester bond. Actionable Solution (Hyper-Accelerated Coupling): You must trap the free amine immediately before it can cyclize.

  • Use highly reactive coupling reagents for the third amino acid (e.g., HATU/HOAt or symmetrical anhydrides) rather than standard DIC/HOBt.

  • Utilize an in situ neutralization protocol where the deprotection and coupling steps are tightly merged, ensuring the free amine is acylated the moment it is generated.

Quantitative Impact of Interventions

To illustrate the causality of base selection on DKP formation, the following table summarizes the quantitative loss of a highly susceptible dipeptide sequence during Fmoc removal under various conditions[4][5].

Fmoc-Removal ReagentSolventDKP Formation (%)Operational Notes
20% PiperidineDMF13.8%Standard protocol; highly prone to DKP[4].
5% PiperidineDMF12.2%Simple dilution fails to suppress cyclization[4].
5% PiperazineDMF / NMP< 4.0%Reduces DKP but causes insoluble piperazine adduct precipitation[4].
2% DBU + 5% Piperazine NMP Minimal Optimal kinetics; prevents precipitation; effectively suppresses DKP [4][5].

Validated Experimental Protocols

Protocol A: 2-CTC Resin Loading & Dipeptide Assembly

This protocol utilizes steric shielding and avoids basic conditions during loading to prevent premature cleavage.

  • Resin Swelling: Swell 1.0 g of 2-CTC resin (loading ~1.2 mmol/g) in dry Dichloromethane (DCM) for 30 minutes. Do not use DMF, as it can contain basic dimethylamine impurities.

  • First Amino Acid Attachment: Dissolve 0.6 eq of Fmoc-L-AA1-OH and 2.5 eq of DIPEA in dry DCM. Add to the resin and agitate for 2 hours at room temperature.

  • Capping: To prevent AA2 from coupling directly to the resin (which causes deletion sequences), cap unreacted trityl chloride sites by adding HPLC-grade Methanol (1 mL/g resin) and agitating for 15 minutes.

  • Washing: Wash extensively with DCM (3x) and DMF (3x).

  • Self-Validation Check: Perform a UV spectrophotometric Fmoc-cleavage assay on a 5 mg aliquot. A loading efficiency of ~0.5 - 0.7 mmol/g indicates successful attachment without overloading (overloading promotes intermolecular side reactions).

  • Coupling AA2: Deprotect AA1 (see Protocol B) and immediately couple Fmoc-D-AA2-OH using HATU (0.98 eq relative to AA2) and DIPEA (2.0 eq) for 45 minutes.

Protocol B: Optimized Fmoc-Removal (DBU/Piperazine)

This protocol minimizes the time the dipeptide spends as a free amine, outcompeting the DKP cyclization rate.

  • Cocktail Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP)[4].

  • Deprotection: Add the cocktail to the Fmoc-dipeptide-resin. Agitate vigorously for exactly 3 minutes . Drain and repeat for another 3 minutes .

  • Rapid Washing: Immediately wash the resin with NMP (5x) and DCM (3x) to remove all traces of base.

  • Self-Validation Check: Perform a Kaiser test immediately after washing. A crisp, dark blue resin bead indicates complete Fmoc removal. Proceed instantly to the coupling of AA3 to trap the free amine.

Frequently Asked Questions (FAQs)

Q: Can I use Fmoc-dipeptide building blocks to avoid this entirely? A: Yes. Coupling a pre-synthesized Fmoc-AA3-AA2-OH dipeptide directly to the AA1-resin skips the vulnerable dipeptide-resin stage entirely. However, this strategy is limited by the commercial availability of the specific D-amino acid-containing dipeptide and carries a risk of epimerization at the AA2 C-terminus during activation[2].

Q: Does temperature affect DKP formation during post-coupling holds? A: Absolutely. DKP formation can proceed auto-catalytically even without base addition during post-coupling holds (e.g., if the sequence contains a penultimate Proline or D-amino acid). Lowering the storage temperature of the peptide-resin intermediate significantly improves stability and kinetically slows down DKP degradation pathways[6][7].

Q: Are there alternative N-protecting groups that don't require basic deprotection? A: Yes. Replacing the standard Fmoc group on AA2 with a Triphenylmethyl (Trt) group provides immense steric hindrance and is removed under mild acidic conditions (e.g., 1% TFA). Because DKP formation is fundamentally a base-catalyzed aminolysis, acidic deprotection bypasses the cyclization trigger entirely[1][3].

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. PeptideChemistry.org. Available at: [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega (2022). Available at:[Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis. Digitellinc. Available at:[Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega (2022). Available at:[Link]

  • Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Chemistry - Methods (2025). Available at: [Link]

Sources

Optimization

Technical Support Center: Reducing Side Reactions in Palladium Cross-Coupling of Peptides

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions on peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions on peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during these complex transformations. As a senior application scientist, I aim to provide not only procedural guidance but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Controlled Reactivity

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, offering unparalleled precision in the synthesis of complex molecules.[1][2][3][4] However, the application of these methods to peptides introduces a unique set of challenges. Peptides are intricate macromolecules possessing a multitude of potentially reactive functional groups within their amino acid side chains and along the peptide backbone.[5][6][7] This inherent complexity can lead to a variety of undesired side reactions, compromising yield, purity, and the structural integrity of the target peptide.

This guide is structured to address the most prevalent side reactions, providing a deep dive into their mechanistic origins and offering field-proven strategies for their suppression. Our focus is on building a robust, self-validating experimental system through a thorough understanding of the interplay between the peptide substrate, catalyst, ligands, and reaction conditions.

I. Epimerization: Preserving Stereochemical Integrity

One of the most critical challenges in peptide chemistry is maintaining the stereochemical purity of the constituent amino acids. The conditions often employed in palladium cross-coupling, particularly the use of bases, can create an environment ripe for epimerization, especially at the α-carbon of the amino acid residue at the coupling site.[2][3]

Q1: My peptide is showing significant epimerization at the cross-coupling site. What is the likely cause and how can I prevent it?

A1: Understanding and Mitigating Epimerization

Causality: Epimerization during palladium cross-coupling is primarily base-mediated. The base required for the catalytic cycle can deprotonate the α-carbon of the amino acid, leading to a planar enolate intermediate which can be protonated from either face, resulting in a loss of stereochemical integrity.[2][3] Interestingly, studies have shown that the palladium catalyst itself, particularly Pd(II) species, can play a role in suppressing this base-mediated epimerization.[1][2][3]

Troubleshooting Protocol:

  • Base Selection: The choice and stoichiometry of the base are critical.

    • Recommendation: Start with weaker, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Avoid strong, sterically hindered bases like lithium diisopropylamide (LDA) or sodium tert-butoxide (NaOtBu) if possible, as they are more prone to inducing epimerization.

    • Rationale: Weaker bases are less likely to deprotonate the α-carbon, while still being effective in the transmetalation step of the catalytic cycle.

  • Catalyst System Optimization: The nature of the palladium source and ligand can influence the concentration and stability of Pd(II) species in the reaction mixture.

    • Recommendation: Employ well-defined Pd(II) precatalysts. The use of appropriate ligands, such as bulky biarylphosphines, can stabilize the active catalytic species and potentially accelerate the desired cross-coupling reaction, thereby minimizing the time the peptide is exposed to basic conditions.

    • Rationale: A faster reaction reduces the opportunity for base-mediated side reactions to occur. Stabilized Pd(II) complexes may also directly mitigate epimerization.[1][2][3]

  • Temperature Control:

    • Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is a good starting point.

    • Rationale: Epimerization is a thermodynamically controlled process, and lower temperatures will disfavor the formation of the enolate intermediate.

  • Monitoring Reaction Progress:

    • Recommendation: Utilize online monitoring techniques such as HPLC-MS to track the formation of the desired product and any epimeric byproducts in real-time.[1][2][3]

    • Rationale: This allows for precise determination of the reaction endpoint, preventing prolonged exposure to conditions that promote epimerization.

ParameterRecommendation for Minimizing EpimerizationRationale
Base Weaker, non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄)Reduces the propensity for α-carbon deprotonation.
Catalyst Well-defined Pd(II) precatalysts with bulky ligandsStabilizes active species, accelerates the main reaction, and may directly suppress epimerization.
Temperature Lowest effective temperature (start at room temp.)Disfavors the formation of the enolate intermediate.
Monitoring Real-time analysis (e.g., HPLC-MS)Avoids unnecessarily long reaction times.

II. Side Reactions Involving Amino Acid Side Chains

The diverse functionalities present in amino acid side chains are a major source of side reactions in palladium cross-coupling. Cysteine, tryptophan, lysine, and other nucleophilic or reactive residues require careful consideration.[5][8][9][10]

Q2: I am observing significant side product formation when performing cross-coupling on a cysteine-containing peptide. What is happening and how can I achieve selective coupling?

A2: Taming the Reactivity of the Cysteine Thiol

Causality: The thiol group of cysteine is highly nucleophilic and can readily coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions such as S-arylation.[8][9][10] It can also be prone to oxidation, forming disulfide bonds.[5]

Troubleshooting Protocol:

  • Protecting Group Strategy:

    • Recommendation: The most robust strategy is to protect the cysteine thiol with a suitable protecting group that is stable to the cross-coupling conditions and can be removed orthogonally. Common protecting groups for cysteine include trityl (Trt) and acetamidomethyl (Acm).

    • Rationale: Protection blocks the nucleophilicity of the thiol, preventing its interference with the catalytic cycle.[5]

  • Ligand and Catalyst Choice for Unprotected Cysteine: In some advanced applications, direct coupling with unprotected cysteine is desired.[8][9][10]

    • Recommendation: Utilize specialized palladium oxidative addition complexes supported by biarylphosphine ligands.[8][9][10] These reagents are designed for chemoselective arylation of cysteine residues.

    • Rationale: These pre-formed complexes can deliver the aryl group directly to the cysteine thiol with high selectivity, often under mild, aqueous conditions.[8][9][10]

  • Control of Oxidative Side Reactions:

    • Recommendation: Degas all solvents and reagents thoroughly and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Rationale: This minimizes the presence of oxygen, which can lead to the formation of disulfide-linked peptide dimers.

Q3: My tryptophan-containing peptide is degrading or forming multiple byproducts during the cross-coupling reaction. How can I selectively modify other parts of the peptide?

A3: Navigating the Reactivity of the Tryptophan Indole Ring

Causality: The indole side chain of tryptophan is susceptible to oxidation and electrophilic attack.[11][12] The C2 position of the indole is particularly prone to direct C-H activation and arylation under certain palladium-catalyzed conditions.[11][12]

Troubleshooting Protocol:

  • Protecting the Indole Nitrogen:

    • Recommendation: Protect the indole nitrogen with a Boc group.

    • Rationale: This reduces the electron density of the indole ring, making it less susceptible to oxidation and C-H activation.

  • Optimizing Reaction Conditions for Selectivity:

    • Recommendation: If direct C-H functionalization of tryptophan is to be avoided, carefully screen ligands and reaction conditions. Mild conditions, including lower temperatures and the use of specific ligands, can favor the desired cross-coupling at other sites over indole C-H activation.

    • Rationale: The kinetic barrier for C-H activation can be higher than for other cross-coupling pathways, allowing for selectivity under optimized conditions.

  • Avoiding Oxidative Degradation:

    • Recommendation: As with cysteine, rigorous exclusion of air is crucial. The use of antioxidants in the reaction mixture can also be considered, but their compatibility with the catalyst must be verified.

    • Rationale: Tryptophan is one of the most easily oxidized amino acids.[13]

III. Peptide Backbone Integrity: Preventing Cleavage

Under certain conditions, the peptide backbone itself can be susceptible to cleavage, representing a catastrophic side reaction.

Q4: I am observing peptide fragmentation during my cross-coupling experiment. What could be causing this?

A4: Preserving the Amide Bonds

Causality: While less common than side-chain reactions, peptide backbone cleavage can occur under harsh conditions. Palladium complexes have been reported to promote the hydrolysis of amide bonds or the cleavage of specific linkages under certain circumstances.[14] Additionally, some side reactions on amino acid residues can lead to subsequent backbone cleavage. For instance, a trans-amidation reaction of cysteine thioesters can result in peptide backbone cleavage.[15]

Troubleshooting Protocol:

  • Mild Reaction Conditions:

    • Recommendation: Use the mildest possible reaction conditions. This includes lower temperatures, shorter reaction times, and avoiding highly acidic or basic additives if not essential for the desired transformation.

    • Rationale: Amide bonds are generally stable, but their hydrolysis can be catalyzed under extreme pH and temperature conditions.

  • Careful Choice of Reagents:

    • Recommendation: Be mindful of the reactivity of all components in the reaction mixture. For example, if modifying a cysteine residue, be aware of the potential for downstream backbone cleavage if a thioester intermediate is formed.[15]

    • Rationale: Understanding the full reaction cascade, including potential intermediates, is key to preventing unexpected degradation pathways.

  • Structural Modifications:

    • Recommendation: In cases of persistent aspartimide formation, which can lead to a mixture of α- and β-coupled peptides, backbone protection with groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid can be employed.[16]

    • Rationale: These protecting groups sterically hinder the formation of the succinimide intermediate.

IV. Frequently Asked Questions (FAQs)

Q5: Can I perform palladium cross-coupling on a peptide while it is still on the solid-phase resin?

A5: Yes, solid-phase cross-coupling is a powerful technique. It can help to suppress intermolecular side reactions and oligomerization by leveraging the pseudo-dilution effect of the resin.[17] However, reagent diffusion and resin swelling must be carefully considered and optimized.

Q6: What is the best way to remove the palladium catalyst from my peptide after the reaction?

A6: Removal of residual palladium is critical for biological applications. Common methods include precipitation of the peptide followed by extensive washing, size exclusion chromatography, or the use of metal scavengers (resins or silica-based reagents with high affinity for palladium).

Q7: How do I choose the right ligand for my specific peptide cross-coupling reaction?

A7: Ligand selection is crucial and often empirical. For many peptide couplings, bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are effective as they promote the desired reductive elimination step and can stabilize the active catalyst. However, the optimal ligand will depend on the specific coupling partners and the nature of the peptide. Computational chemistry is emerging as a tool to better predict ligand performance.[18]

Q8: What are some general "best practices" to start with for a new peptide cross-coupling reaction?

A8:

  • Start with a model system: Use a small, simple peptide to optimize conditions before moving to your more complex target.

  • Protect reactive side chains: Unless the side chain is the target of the modification, protect it.[5][6]

  • Degas everything: Rigorously exclude oxygen to prevent oxidative side reactions.

  • Use a well-defined precatalyst: This will give you more reproducible results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.

  • Monitor the reaction closely: Use HPLC or LC-MS to determine the optimal reaction time and avoid over-running the reaction, which can lead to increased side product formation.

Visualizing the Process: The Palladium Cross-Coupling Catalytic Cycle

The general mechanism for many palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][19][20]

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans + R²-M PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R¹-R²

Caption: The catalytic cycle of a typical palladium cross-coupling reaction.

Mechanism of a Common Side Reaction: Base-Mediated Epimerization

Epimerization Mechanism start Chiral α-Amino Acid Residue enolate Planar Enolate Intermediate start->enolate + Base - H⁺ end_R Original (R) Stereoisomer enolate->end_R + H⁺ end_S Epimerized (S) Stereoisomer enolate->end_S + H⁺

Caption: Base-mediated epimerization via a planar enolate intermediate.

References

  • Bong, D. T., & Ghadiri, M. R. (2001). Chemoselective Pd(0)
  • Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions. (2024). ACS Catalysis. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Approaches for peptide and protein cyclisation. (2014). Chemical Society Reviews. [Link]

  • Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions. (2024). PubMed. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? (2025). Reddit. [Link]

  • Palladium-Assisted Cleavage of Peptides and Proteins Containing a Backbone with Thiazolidine Linkage. (2016). Angewandte Chemie International Edition. [Link]

  • Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions. (2024). ACS Catalysis. [Link]

  • Peptide Backbone Cleavage and trans-Amidation via Thioester-to-Imide Acyl Transfer. (2021). ChemRxiv. [Link]

  • Palladium Oxidative Addition Complexes for Peptide and Protein Crosslinking. (2018). Journal of the American Chemical Society. [Link]

  • Direct 11CN-Labeling of Native Peptides via Palladium-Mediated Sequential Cross-Coupling Reactions. (2017). Angewandte Chemie International Edition. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. [Link]

  • Palladium Oxidative Addition Complexes for Peptide and Protein Cross-linking. (2018). Journal of the American Chemical Society. [Link]

  • Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes from Cysteine Residues. (2020). Journal of the American Chemical Society. [Link]

  • Divergent unprotected peptide macrocyclisation by palladium-mediated cysteine arylation. (2017). Chemical Science. [Link]

  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. (2024). ACS Catalysis. [Link]

  • Recent Advances in the Palladium‐Catalyzed Synthesis of Unnatural Tryptophans. (2020). European Journal of Organic Chemistry. [Link]

  • Unified mild reaction conditions for C2-selective Pd-catalysed tryptophan arylation, including tryptophan-containing peptides. (2015). Organic & Biomolecular Chemistry. [Link]

  • Organometallic palladium reagents for cysteine bioconjugation. (2015). Nature. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). The Chemical Record. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2024). Frontiers in Catalysis. [Link]

  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. (2024). ACS Catalysis. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]

  • Palladium Mediated Cleavage of Thiazolidine Backbone Modified Proteins in Live Cells. (2019). Angewandte Chemie International Edition. [Link]

  • Side reactions in the SPPS of Cys-containing peptides. (2016). Journal of Peptide Science. [Link]

  • Biomimetic Synthesis of Palladium Nanoparticles for Catalytic Application. (2022). Georgia Southern University. [Link]

  • Palladium cross coupling chemistry advices wanted. (2016). Reddit. [Link]

  • A general reaction mechanism for palladium cross‐coupling with an aryl iodide electrophile. (2018). ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). Journal of the American Chemical Society. [Link]

  • Peptide Oxidation/Reduction Side Reactions. (2014). ResearchGate. [Link]

  • Backbone-enabled modification of peptides with benzoquinone via palladium-catalyzed δ-C(sp2)–H functionalization. (2023). Chemical Communications. [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009). Angewandte Chemie International Edition. [Link]

Sources

Troubleshooting

Alternative coupling reagents for N-Fmoc-5-bromo-2-fluoro-D-phenylalanine

Focus: Troubleshooting N-Fmoc-5-bromo-2-fluoro-D-phenylalanine Couplings Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific phy...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Troubleshooting N-Fmoc-5-bromo-2-fluoro-D-phenylalanine Couplings

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with incorporating heavily modified, halogenated D-amino acids into complex peptide sequences.

N-Fmoc-5-bromo-2-fluoro-D-phenylalanine presents a "perfect storm" of synthetic challenges: the ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I) that alters the electrophilicity of the activated carbonyl, while the meta-bromine atom and the fluorine combined create severe steric shielding[1]. Furthermore, as a D-enantiomer, it is highly susceptible to base-catalyzed epimerization during sluggish coupling cycles. This guide provides the mechanistic causality and self-validating protocols required to overcome these issues.

🔬 Diagnostic Troubleshooting & FAQs

Q1: Why is my coupling yield so low, and why am I seeing truncated sequences when using standard HATU/DIEA for this halogenated residue? A1: The failure of HATU/DIEA in this context is driven by competing reaction kinetics. Because the 5-bromo and 2-fluoro groups sterically hinder the carboxylate, the pre-activation step (forming the active ester) is kinetically sluggish[1]. This delay allows the highly reactive HATU (a uronium/aminium salt) to react directly with the unprotected N-terminal amine on your resin. This side reaction forms a dead-end guanidinium byproduct, irreversibly terminating peptide chain elongation[2].

Q2: I am also observing significant stereochemical inversion (L-epimer impurities). How does the coupling reagent cause this? A2: Epimerization of D-amino acids is primarily base-catalyzed. Standard HATU protocols require 2.0 equivalents of a strong tertiary amine like N,N-Diisopropylethylamine (DIEA). The excess basicity, combined with the slow coupling rate of the sterically hindered halogenated phenylalanine, promotes the formation of an oxazolone intermediate. Once the oxazolone forms, the acidic alpha-proton is easily abstracted by DIEA, leading to rapid racemization/epimerization before the peptide bond can form[2][3].

Q3: What are the most scientifically sound alternative reagents to prevent both guanidinylation and epimerization? A3: To circumvent these dual threats, you must transition to Oxyma-based coupling chemistries[4]:

  • DIC / OxymaPure: Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) replaces explosive benzotriazoles (HOBt/HOAt) and forms an exceptionally reactive ester[3]. When paired with Diisopropylcarbodiimide (DIC), the activation is essentially base-free. Removing the tertiary amine eliminates the primary catalyst for oxazolone-mediated epimerization[5].

  • COMU: If a standalone uronium salt is required (e.g., for microwave-assisted SPPS), COMU is the optimal choice. Its morpholino backbone enhances solubility, and it requires only 1.0 equivalent of a weaker base like TMP (2,4,6-trimethylpyridine), drastically reducing epimerization risk compared to HATU[4][5].

📊 Comparative Data Analysis: Coupling Reagent Efficacy

To aid in your experimental design, the following table synthesizes the quantitative and qualitative performance metrics of various coupling systems when applied to sterically hindered, halogenated D-amino acids.

Coupling SystemEpimerization RiskGuanidinylation RiskBase RequirementEfficiency for Hindered AAsRecommended Use Case
HATU / DIEA HighHigh2.0 eq DIEAModerateUnhindered, standard L-amino acids.
DIC / OxymaPure Very Low None Base-Free High First-line choice for D-amino acids.
COMU / TMP LowLow1.0 eq TMPVery HighMicrowave SPPS; visual reaction monitoring.
PyOxim / DIEA ModerateNone2.0 eq DIEAHighPhosphonium alternative to avoid chain termination.
🧪 Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring you can verify the chemical state of your reaction in real-time.

Protocol A: Base-Free Activation using DIC/OxymaPure (Optimal for Epimerization Control)

Causality: By utilizing a 1:1 stoichiometric ratio of DIC to Oxyma without a tertiary amine, the reaction maintains a slightly acidic to neutral microenvironment, completely suppressing base-catalyzed alpha-proton abstraction[5].

  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected (20% Piperidine in DMF) and thoroughly washed with DMF (5 × 1 min) to remove all residual base.

  • Pre-Activation: In a clean vial, dissolve 3.0 equivalents of N-Fmoc-5-bromo-2-fluoro-D-phenylalanine and 3.0 equivalents of OxymaPure in minimal DMF.

  • Initiation: Add 3.0 equivalents of DIC to the vial. Stir for 3–5 minutes at room temperature to form the active Oxyma ester.

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate at room temperature for 2 to 4 hours (extended time is required due to the steric bulk of the bromine atom).

  • System Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test. A clear/yellow bead indicates successful coupling (absence of primary amines). A blue bead indicates incomplete coupling, requiring a second coupling cycle.

Protocol B: High-Efficiency Coupling using COMU/TMP (Visual Monitoring)

Causality: TMP acts as a mild proton acceptor—sufficient to facilitate COMU activation but too weak to deprotonate the chiral alpha-carbon. COMU's unique structure provides a built-in colorimetric indicator based on the consumption of the active species[2].

  • Solution Preparation: Dissolve 3.0 equivalents of the halogenated amino acid and 3.0 equivalents of COMU in DMF[4].

  • Base Addition & Validation Checkpoint 1: Add 3.0 equivalents of TMP (or 1.0 eq relative to the amino acid if minimizing base further). Validation: Within 2 minutes, the solution will turn a distinct pink color, confirming the generation of the active intermediate[2].

  • Coupling: Add the pink solution to the deprotected resin and agitate for 1 hour.

  • Validation Checkpoint 2: Monitor the color of the reaction mixture. As the active species is consumed and the peptide bond forms, the solution will transition from pink to yellow/colorless [2]. This visual cue self-validates reaction completion without needing to cleave the resin.

🗺️ Decision Workflow Visualization

G Start Target: N-Fmoc-5-bromo-2-fluoro-D-Phe Identify Coupling Constraints Risk Is the sequence highly prone to epimerization? Start->Risk Oxyma DIC / OxymaPure (Base-free activation) Minimizes oxazolone formation Risk->Oxyma Yes Speed Is visual monitoring or microwave SPPS required? Risk->Speed No COMU COMU / TMP (High reactivity, low base) Colorimetric validation Speed->COMU Yes PyOxim PyOxim / DIEA (Phosphonium-based) Avoids guanidinylation Speed->PyOxim No

Workflow for selecting coupling reagents for halogenated D-phenylalanine derivatives.

📚 References
  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (uniurb.it) URL:

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL:

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega URL:

  • A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis Source: Benchchem URL:

  • A Comprehensive Review of Halogenated Phenylalanine Derivatives Source: Benchchem URL:

Sources

Reference Data & Comparative Studies

Validation

Comparing proteolytic stability of D- vs L-halogenated peptides

Synergistic Engineering: Comparing the Proteolytic Stability of D- vs L-Halogenated Peptides Introduction Peptide therapeutics offer unparalleled target specificity and low toxicity, but their clinical translation is fre...

Author: BenchChem Technical Support Team. Date: March 2026

Synergistic Engineering: Comparing the Proteolytic Stability of D- vs L-Halogenated Peptides

Introduction

Peptide therapeutics offer unparalleled target specificity and low toxicity, but their clinical translation is frequently bottlenecked by poor pharmacokinetic profiles. Endogenous proteases rapidly hydrolyze native L-peptides, resulting in circulating half-lives that are often measured in mere minutes[1]. To engineer robust therapeutics, drug development professionals employ advanced chemical modifications. Two of the most potent strategies are stereochemical inversion (incorporating D-amino acids) and side-chain halogenation[1][2]. This guide explores the mechanistic causality behind these modifications and objectively compares the proteolytic stability of L- vs. D-halogenated peptides, providing actionable protocols for rigorous stability evaluation.

Mechanistic Causality: Why Stereochemistry and Halogens Matter

The Vulnerability of Native L-Peptides

Endogenous proteases (e.g., trypsin, chymotrypsin, elastase) are highly stereospecific. They have evolved to recognize the spatial arrangement of natural L-amino acids, forming a precise Michaelis complex that facilitates rapid amide bond hydrolysis[1].

The D-Amino Acid Shield

Substituting L-amino acids with their D-enantiomers fundamentally alters the peptide's local topography. Because D-amino acids are mirror images, their side chains project into different spatial quadrants. This induces severe steric clashes within the protease's active site, preventing the peptide backbone from aligning with the catalytic triad[1][3]. Consequently, D-peptides become virtually invisible to natural enzymatic degradation[4].

The Halogenation Advantage

Halogenation—the addition of fluorine (F), chlorine (Cl), bromine (Br), or iodine (I) to amino acid side chains—introduces both steric and electronic shielding[2].

  • Electronic Effects: Fluorine is highly electronegative. When incorporated into aliphatic or aromatic side chains, it withdraws electron density from the peptide backbone, increasing the activation energy required for proteolytic cleavage[2].

  • Steric Bulk: Larger halogens like bromine create significant physical barriers. For example, brominated tryptophan (BrTrp) in antimicrobial peptides prevents proteases from accessing adjacent cleavage sites[5].

  • Hydrophobicity: Halogenation increases local lipophilicity, which can drive the peptide to adopt secondary structures that bury susceptible amide bonds away from the aqueous environment where proteases operate[2][6].

MechanisticLogic L_Pep Native L-Peptide (High Protease Susceptibility) D_Sub D-Amino Acid Substitution (Stereochemical Inversion) L_Pep->D_Sub Strategy 1 Halo Halogenation (F, Cl, Br) (Steric & Electronic Shielding) L_Pep->Halo Strategy 2 Mech1 Disruption of Protease Active Site Recognition D_Sub->Mech1 Mech2 Increased Hydrophobicity & Strong C-X Bond Halo->Mech2 Synergy D-Halogenated Peptide (Maximal Proteolytic Stability) Mech1->Synergy Mech2->Synergy

Caption: Logical framework of dual-modification strategies for peptide stability.

Comparative Data Analysis: D- vs L-Halogenated Peptides

When stereochemical inversion and halogenation are combined, the resulting D-halogenated peptides exhibit a profound synergistic effect. The table below synthesizes experimental data trends comparing these variants, using representative therapeutic peptide scaffolds (e.g., Jelleine-I or RDP215 derivatives)[3][7].

Peptide VariantStructural Mechanism of ResistanceEstimated Serum Half-Life ( t1/2​ )Relative Protease Resistance
Native L-Peptide None (Baseline susceptibility)~30 minutes1x (Baseline)
L-Halogenated Steric bulk & electronic withdrawal~3 - 5 hours6x - 10x
D-Peptide Loss of protease active site recognition>24 hours>48x
D-Halogenated Dual shielding (Steric clash + Electronic withdrawal)>72 hours>144x

Experimental Methodology: Self-Validating Serum Stability Assay

To objectively evaluate the proteolytic stability of engineered peptides, a rigorous serum stability assay is required. The following protocol is designed as a self-validating system, incorporating internal controls to ensure data integrity[8][9].

Causality in Experimental Design:
  • Matrix Selection: 25% human male AB serum provides a standardized, lipid-depleted environment that mimics physiological protease diversity without the analytical interference of high lipid content[9].

  • Quenching Mechanism: 15% Trichloroacetic acid (TCA) is utilized because it rapidly drops the pH, instantly denaturing proteases to halt the reaction. Simultaneously, it precipitates high-molecular-weight serum proteins, preventing LC-MS/MS column fouling[9].

  • Internal Validation: A known highly stable cyclic peptide and a highly susceptible linear L-peptide must be run in parallel. This proves that the serum proteases are active (L-peptide degrades) and that the extraction recovery is efficient (cyclic peptide is detected)[8].

AssayWorkflow S1 1. Serum Prep (25% Human AB) S2 2. Incubation (37°C, 5 µM) S1->S2 S3 3. Time-Course Sampling S2->S3 S4 4. TCA Quench (Protein Precip.) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Caption: Step-by-step workflow for the self-validating serum stability assay.

Step-by-Step Protocol:
  • Preparation of Serum Matrix: Thaw human male AB serum on ice. Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet residual lipids. Dilute the supernatant to 25% (v/v) using sterile PBS (pH 7.4)[9].

  • Peptide Initiation: Prepare a 300 µM stock of the D-halogenated peptide (and validation controls) in LC-MS grade water[10]. Spike the peptide into the 25% serum matrix to achieve a final assay concentration of 5 µM[9]. Incubate at 37°C under gentle agitation.

  • Time-Course Sampling: At predefined intervals (0, 30, 60, 120, 240, 480, and 1440 minutes), extract a 200 µL aliquot from the incubation mixture[9].

  • Enzymatic Quenching: Immediately transfer the 200 µL aliquot into a microcentrifuge tube containing 40 µL of ice-cold 15% TCA. Vortex vigorously for 10 seconds and incubate at 4°C for 15 minutes to ensure complete protein precipitation[9].

  • Extraction: Centrifuge the quenched samples at 13,000 rpm for 10 minutes at 4°C. Carefully transfer the clear supernatant (containing the surviving peptide fragments) to glass autosampler vials[9].

  • LC-MS/MS Quantification: Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry. Integrate the area under the curve (AUC) for the parent mass ion to calculate the percentage of intact peptide remaining relative to the t=0 baseline[8][9].

Conclusion

The transition from native L-peptides to D-halogenated variants represents a masterclass in rational drug design. By leveraging the stereochemical invisibility of D-amino acids alongside the electronic and steric fortresses provided by halogens, drug development professionals can push peptide half-lives from minutes to days. This dual-modification strategy is essential for advancing next-generation therapeutics, particularly in hostile proteolytic environments like the gastrointestinal tract or tumor microenvironments.

References

  • The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide | Benchchem | 1

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features | NIH | 2

  • Design methods for antimicrobial peptides with improved performance | NIH |7

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 | NIH | 3

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | NIH | 8

  • How to check stabilty of an anticancer peptide in serum and various proteases | ResearchGate |9

  • Facile Halogenation of Antimicrobial Peptides | ACS Publications | 5

Sources

Comparative

Mass spectrometry fragmentation patterns of bromo-fluoro-phenylalanine

High-Resolution Mass Spectrometry Platforms for Halogenated Amino Acids: A Comparative Guide on Bromo-Fluoro-Phenylalanine Executive Overview As a Senior Application Scientist, I frequently encounter the analytical chall...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Platforms for Halogenated Amino Acids: A Comparative Guide on Bromo-Fluoro-Phenylalanine

Executive Overview

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by unnatural, halogenated amino acids in drug discovery and peptide therapeutics. Bromo-fluoro-phenylalanine is a prime example: its unique isotopic signature and complex gas-phase thermodynamics require precise instrumental control. This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap high-resolution mass spectrometry (HRMS) platforms for characterizing this molecule, providing a self-validating experimental framework to ensure scientific integrity in your laboratory.

Mechanistic Causality: Fragmentation Dynamics

When protonated bromo-fluoro-phenylalanine ([M+H]⁺, m/z 261.98 / 263.98) is subjected to collision-induced dissociation (CID), its fragmentation pathways are strictly governed by the competing electronic effects of its functional groups and halogen substituents.

  • Deamination and Iminium Formation: The primary energy deposition drives the loss of ammonia (-17.03 Da) to form a cinnamic acid derivative, or the concomitant loss of water and carbon monoxide (-46.01 Da) to yield a highly stable iminium ion ()[1].

  • Halogen-Driven Causality: The bromine atom introduces a diagnostic 1:1 isotopic doublet ( 79 Br/ 81 Br). Because bromine is an excellent leaving group, secondary fragmentation frequently involves the elimination of neutral HBr (-79.93 Da). Conversely, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This stabilizes the aromatic ring against electrophilic rearrangements but rarely results in an HF neutral loss under low-energy CID due to the exceptionally high C-F bond dissociation energy ()[2].

G M [M+H]+ m/z 261.98 / 263.98 Iminium Iminium Ion [M+H - H2O - CO]+ m/z 215.98 / 217.98 M->Iminium - H2O, - CO (-46.01 Da) Deaminated Cinnamic Deriv. [M+H - NH3]+ m/z 244.96 / 246.96 M->Deaminated - NH3 (-17.03 Da) Debrominated Debrominated Ion [M+H - NH3 - HBr]+ m/z 165.03 Deaminated->Debrominated - HBr (-79.93 Da)

Figure 1: Primary ESI-MS/MS fragmentation pathways of protonated bromo-fluoro-phenylalanine.

Platform Comparison: Q-TOF vs. Orbitrap

Accurately mapping these halogenated fragmentation patterns requires HRMS. We must objectively compare the two premier architectures: Q-TOF and Orbitrap ()[3].

  • Why choose Q-TOF? Q-TOF systems excel in isotopic fidelity and acquisition speed. Because the time-of-flight detector does not suffer from the severe space-charge effects seen in ion traps, the 1:1 79 Br/ 81 Br ratio is preserved with high quantitative accuracy, making it ideal for fast LC gradients.

  • Why choose Orbitrap? The Orbitrap provides unparalleled mass resolving power and sub-ppm mass accuracy ()[4]. This is critical when resolving isobaric interferences in complex biological matrices, though it requires careful Automatic Gain Control (AGC) management to prevent isotopic skewing.

Table 1: Quantitative Performance Comparison for Halogenated Amino Acid Analysis

Performance MetricQuadrupole Time-of-Flight (Q-TOF)Orbitrap Mass Analyzer
Mass Resolving Power High (30,000 – 100,000 FWHM)Ultra-High (140,000 – 500,000+ FWHM)
Mass Accuracy 1 – 5 ppm< 1 ppm (with internal calibration)
MS/MS Scan Speed Very Fast (up to 100 Hz)Moderate (up to 40 Hz)
Dynamic Range 4 to 5 orders of magnitude> 5,000 (highly dependent on AGC settings)
Isotopic Fidelity Excellent (Minimal space-charge distortion)Very Good (Requires strict ion population control)
Best Use Case High-throughput screening; accurate isotope ratios.Unambiguous structural elucidation; isobaric resolution.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. For halogenated compounds, the isotopic signature serves as an internal quality control metric. If a proposed fragment ion does not exhibit the expected isotopic ratio, the annotation must be rejected.

Workflow S1 1. Sample Prep (0.1% FA in H2O/MeCN) S2 2. UHPLC Separation (C18, Gradient Elution) S1->S2 S3 3. ESI Ionization (Positive Mode, +3.5 kV) S2->S3 S4 4. HRMS/MS Acquisition (Targeted MS2) S3->S4 S5 5. Data Validation (79Br/81Br Isotope Check) S4->S5

Figure 2: Self-validating LC-HRMS/MS experimental workflow for halogenated amino acids.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the bromo-fluoro-phenylalanine standard to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the primary amine, maximizing the [M+H]⁺ yield in positive ion mode.

  • UHPLC Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

    • Causality: The hydrophobic halogen substitutions increase retention time compared to native phenylalanine, requiring a higher organic composition for efficient elution.

  • ESI Source Optimization: Set the capillary voltage to +3.5 kV and the desolvation temperature to 350°C.

    • Causality: Optimal thermal energy is required to desolvate the droplets without inducing premature, in-source homolytic cleavage of the labile C-Br bond.

  • HRMS/MS Acquisition: Operate the mass spectrometer in Targeted-MS2 (PRM) mode. Isolate the precursor doublet (m/z 261.98 and 263.98) using a wide isolation window (e.g., 3.0 m/z) to co-isolate both isotopes. Apply normalized collision energy (NCE) at 25-35%.

    • Causality: Co-isolating the isotopes ensures that the resulting MS/MS spectrum retains the 1:1 bromine signature for all subsequent bromine-containing fragments.

  • Isotopic Validation (The Self-Validation Step): Analyze the MS/MS spectra. Any fragment retaining the bromine atom (e.g., the iminium ion at m/z 215.98) must display the ~1:1 doublet at m/z 217.98. Fragments resulting from the loss of HBr (e.g., m/z 165.03) will logically appear as a single monoisotopic peak. This logical filter eliminates false positive annotations.

References

  • Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations The Journal of Physical Chemistry A URL:[Link]

  • Dynamic Range of Mass Accuracy in LTQ Orbitrap Hybrid Mass Spectrometer Journal of the American Society for Mass Spectrometry URL:[Link]

  • Mass Spectrometry for In-Depth Study and Discovery of Marine Bioactive Metabolites IntechOpen URL:[Link]

  • Halogenated Organic Compounds Identified in Hydraulic Fracturing Wastewaters Using Ultrahigh Resolution Mass Spectrometry Water Research URL:[Link]

Sources

Validation

Engineering the Next Generation of Therapeutics: A Bioactivity Comparison of Fluorinated vs. Non-Fluorinated D-Peptides

The evolution of peptide therapeutics has long been bottlenecked by a fundamental biological hurdle: rapid proteolytic degradation. To circumvent this, researchers turned to D-peptides. Composed of D-enantiomeric amino a...

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of peptide therapeutics has long been bottlenecked by a fundamental biological hurdle: rapid proteolytic degradation. To circumvent this, researchers turned to D-peptides. Composed of D-enantiomeric amino acids, these molecules possess stereochemical configurations opposite to their natural L-counterparts, rendering them hyper-resistant to endogenous proteases[1]. However, while D-peptides solve the stability problem, they often require further optimization to achieve sustained target engagement and optimal membrane permeability.

Enter selective fluorination. By replacing specific hydrogen atoms with fluorine—often on hydrophobic residues like phenylalanine—scientists can dramatically alter a peptide's physicochemical landscape without perturbing its native secondary structure[2]. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated D-peptides, detailing the mechanistic causality behind their performance and the self-validating protocols used to evaluate them.

Mechanistic Causality: The Physicochemical Impact of Fluorine

As an application scientist, it is critical to understand why fluorination drives bioactivity. Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å compared to 1.20 Å for hydrogen). This unique profile triggers three primary mechanistic changes in a D-peptide scaffold:

  • The Fluorous Effect & Lipophilicity : Fluorination increases the hydrophobicity and lipophilicity of peptide side chains. This directly enhances membrane partitioning, facilitating superior cellular uptake compared to non-fluorinated analogs[2].

  • Multipolar Interactions & Binding Affinity : The highly electronegative C-F bond acts as a potent hydrogen bond acceptor. When positioned correctly within a binding pocket, it stabilizes peptide-protein interactions, significantly lowering the dissociation constant ( KD​ )[2].

  • Synergistic Steric Shielding : While D-amino acids inherently evade proteases, the dense electron cloud of fluorine provides additional steric and electronic shielding to the peptide backbone, further extending plasma half-life[3].

G A D-Peptide Scaffold (Protease Resistant) B Fluorination (e.g., Pentafluoro-D-Phe) A->B C Increased Lipophilicity B->C D Strong H-Bond Acceptor (C-F) B->D E Enhanced Membrane Permeability C->E F Superior Target Binding Affinity D->F

Logical flow of physicochemical changes induced by D-peptide fluorination.

Quantitative Comparison: Experimental Bioactivity Data

To objectively evaluate these modifications, we compare the performance of baseline D-peptides against their fluorinated derivatives across two distinct therapeutic targets: Programmed death-ligand 1 (PD-L1) for oncology[2], and Amyloid- β for Alzheimer's disease[4].

Peptide CandidateTargetFluorination StatusBinding Affinity ( KD​ )In Vivo Target UptakeProteolytic Stability
D3 (DPA) PD-L1Non-Fluorinated~1.2 nMModerateHigh (> 24h half-life)
D3-6 PD-L1Pentafluorinated (D-Phe)0.051 nM 22.43 %ID/g (High)Superior (> 48h half-life)
ACI-80 Amyloid- β Non-FluorinatedBaselineLow (Aqueous conversion)High
[19F]-ACI-89 Amyloid- β Mono-fluorinatedEnhanced High (Fibril binding)High

Data Synthesis: The pentafluorinated D3-6 peptide demonstrates a nearly 24-fold improvement in binding affinity over its non-fluorinated precursor, translating to massive gains in tumor retention for radiopharmaceutical applications[2]. Similarly, the fluorinated [19F]-ACI-89 exhibits superior binding to A β1−42​ fibrils compared to baseline D-enantiomers[4].

Self-Validating Experimental Protocols

The integrity of the data above relies on robust, reproducible methodologies. The following protocols are designed as self-validating systems, incorporating necessary controls to isolate the variable of fluorination.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Why this method? SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates. Fluorination primarily enhances affinity by stabilizing the bound state (decreasing koff​ ), making kinetic profiling superior to static endpoint assays.

  • Sensor Chip Preparation : Immobilize the recombinant target protein (e.g., human PD-L1) onto a CM5 sensor chip via standard amine coupling chemistry. Validation step: Ensure immobilization levels do not exceed 500 RU to prevent mass transport limitations.

  • Analyte Preparation : Dilute the fluorinated D-peptide and the non-fluorinated control in HBS-EP+ running buffer to create a concentration series (e.g., 0.1 nM to 100 nM).

  • Association Phase : Inject the peptide solutions over the functionalized chip at a flow rate of 30 μ L/min for 120 seconds.

  • Dissociation Phase : Flow running buffer over the chip for 300 seconds to monitor the dissociation of the complex.

  • Regeneration : Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound peptide and regenerate the surface for the next cycle.

  • Data Analysis : Subtract reference flow cell data and fit the sensorgrams to a 1:1 Langmuir binding model to calculate the KD​ .

SPR_Workflow Step1 1. Target Immobilization (Amine Coupling) Step2 2. Analyte Injection (D-Peptide Series) Step1->Step2 Step3 3. Association Phase (Measure k_on) Step2->Step3 Step4 4. Dissociation Phase (Measure k_off) Step3->Step4 Step5 5. Surface Regeneration (Glycine-HCl) Step4->Step5 Step6 6. Kinetic Analysis (Calculate KD) Step4->Step6

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Protocol 2: In Vitro Serum Stability Assay

Why this method? To validate that the introduction of highly electronegative fluorine atoms does not inadvertently compromise the inherent protease resistance of the D-peptide backbone.

  • Incubation : Incubate 50 μ M of the D-peptide in 25% human serum (diluted in PBS) at 37°C. Control: Include a known L-peptide as a positive control for degradation.

  • Time-Course Sampling : Extract 50 μ L aliquots at t=0,1,2,4,8,24, and 48 hours.

  • Quenching : Immediately quench the extracted aliquots by adding 50 μ L of ice-cold precipitation solution (1% trifluoroacetic acid in acetonitrile) to halt enzymatic activity and precipitate serum proteins.

  • Centrifugation : Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

  • Quantification : Analyze the supernatant using LC-MS/MS. Calculate the percentage of intact peptide remaining relative to the t=0 peak area.

Target Engagement: The PD-L1 Blockade Pathway

The ultimate goal of enhancing a D-peptide's bioactivity is to drive a potent biological response. In the context of oncology, fluorinated D-peptides like D3-6 act as powerful radiotheranostic agents and immune checkpoint inhibitors[5]. By binding to PD-L1 with picomolar affinity, the fluorinated D-peptide sterically occludes the PD-1/PD-L1 axis. This prevents the tumor's inhibitory signal from reaching the T-cell, thereby restoring T-cell activation, promoting tumor lysis, and enabling systemic anti-tumor immunity[2].

Pathway Tumor Tumor Cell (Expresses PD-L1) F_Peptide Fluorinated D-Peptide (High Affinity Binder) Tumor->F_Peptide Target Engagement TCell T-Cell (Expresses PD-1) Activation T-Cell Activation & Tumor Lysis TCell->Activation Restores Immunity F_Peptide->TCell Blocks PD-1 Binding

Mechanism of T-cell activation via PD-L1 blockade by fluorinated D-peptides.

Conclusion

The strategic fluorination of D-peptides represents a paradigm shift in peptide engineering. While D-amino acids provide the foundational metabolic stability required for in vivo applications, fluorine acts as a precise chemical tuning knob. By increasing lipophilicity and establishing strong multipolar contacts, fluorination dramatically enhances target affinity, cellular uptake, and overall pharmacokinetics. For drug development professionals, this dual-modification approach offers a highly robust, self-validating platform for designing the next generation of therapeutics and radioligands.

References

  • [2] Fluorination augments tumor engagement and antitumor immunity of a D-peptide-based radiotheranostic agent for combinatorial immune checkpoint blockade therapy. The Journal for ImmunoTherapy of Cancer (BMJ). URL:

  • [3] Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry (ACS Publications). URL:

  • [4] Development of a Small D-Enantiomeric Alzheimer's Amyloid- β Binding Peptide Ligand for Future In Vivo Imaging Applications. PLOS One. URL:

  • [1] Determining the Multivalent Effects of d-Peptide-Based Radiotracers. ACS Publications. URL:

  • [5] Fluorination augments tumor engagement and antitumor immunity of a D-peptide-based radiotheranostic agent. BMJ. URL:

Sources

Comparative

Analytical Validation of Enantiomeric Excess for Fmoc-5-bromo-2-fluoro-D-phenylalanine: A Comparative Guide

Introduction: The Criticality of Stereochemical Purity Fmoc-5-bromo-2-fluoro-D-phenylalanine is a highly specialized, unnatural halogenated amino acid. Its incorporation into peptidomimetics and therapeutic peptides impa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stereochemical Purity

Fmoc-5-bromo-2-fluoro-D-phenylalanine is a highly specialized, unnatural halogenated amino acid. Its incorporation into peptidomimetics and therapeutic peptides imparts unique proteolytic stability and allows for targeted halogen bonding (via the bromine σ -hole) within protein binding pockets [4]. However, during solid-phase peptide synthesis (SPPS), the stereochemical purity of the building blocks is paramount. The presence of even trace amounts of the undesired L-enantiomer ( >0.1% ) leads to the formation of diastereomeric peptide impurities. These impurities often exhibit identical mass and highly similar hydrophobicity to the target peptide, making preparative purification nearly impossible and drastically altering the drug's biological activity and immunogenicity[2].

Consequently, establishing a rigorous, self-validating analytical method to determine the enantiomeric excess (ee) of Fmoc-5-bromo-2-fluoro-D-phenylalanine is a critical quality attribute in drug development.

Comparative Evaluation of Chiral Analysis Modalities

When validating the enantiomeric excess of Fmoc-protected amino acids, researchers must choose an analytical modality that balances sensitivity with chemical stability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS offers exceptional resolution, it requires the derivatization of the Fmoc-amino acid to increase volatility (e.g., esterification of the carboxylic acid). The Causality of Failure: The heat and acidic/basic catalysts required for derivatization can induce enolization at the α -carbon. This causes artificial racemization during sample preparation, yielding false positives for the L-enantiomer and destroying the trustworthiness of the assay [2].

  • Capillary Electrophoresis (CE): CE utilizing cyclodextrins as chiral selectors offers high separation efficiency with minimal solvent consumption. However, it suffers from lower sample loading capacity and variable day-to-day migration times, making it less robust for routine QC environments [2].

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC remains the gold standard. It allows for the direct injection of the dissolved Fmoc-amino acid without derivatization, preserving the exact stereochemical ratio of the bulk material. Furthermore, it easily achieves the required Limit of Detection (LOD) of ≤0.05% for the minor enantiomer[1, 2].

Table 1: Comparative Performance of Analytical Modalities for Fmoc-Amino Acids
Analytical ModalitySample PreparationRisk of Induced RacemizationLimit of Detection (LOD)Suitability for Fmoc-5-Br-2-F-Phe
Chiral HPLC Direct dissolutionNone (Direct Analysis) ≤0.05% Optimal - High resolution of bulky Fmoc derivatives.
Capillary Electrophoresis Direct dissolutionNone ∼0.10% Moderate - Lower loading capacity; variable migration times.
GC-MS Derivatization requiredHigh (via α -carbon enolization) ≤0.01% Poor - Derivatization risks altering the true enantiomeric ratio.

Designing the Chiral HPLC Method: Mechanistic Causality

To achieve baseline separation of Fmoc-5-bromo-2-fluoro-D-phenylalanine enantiomers, the Chiral Stationary Phase (CSP) must provide a complementary stereochemical environment. The 5-bromo-2-fluoro substitution alters the electron density of the aromatic ring, while the bulky, highly hydrophobic Fmoc group dominates the molecule's steric profile.

Selecting the Chiral Stationary Phase (CSP)
  • Polysaccharide-based CSPs (e.g., Lux Cellulose-2): Composed of cellulose tris(3-chloro-4-methylphenylcarbamate), this phase is highly effective for Fmoc-amino acids under reversed-phase conditions. The carbamate linkages provide hydrogen bonding sites, while the modified phenyl rings offer π−π interactions with the Fmoc group [1].

  • Macrocyclic Glycopeptides (e.g., Chirobiotic R): Based on Ristocetin A, this CSP is uniquely suited for halogenated amino acids. It utilizes a polar ionic mode where the amine and carboxylic acid groups on the CSP interact directly with the free carboxylic acid of the Fmoc-amino acid, while the aglycone basket provides steric inclusion [3].

The Role of Mobile Phase Additives

When operating in reversed-phase (e.g., Acetonitrile/Water), the addition of 0.1% Trifluoroacetic acid (TFA) is not arbitrary—it is a mechanistic necessity. Fmoc-amino acids possess a free C-terminal carboxylic acid ( pKa​≈2.0−2.5 ). Without TFA, the carboxylic acid exists in a state of mixed ionization, leading to severe secondary ion-exchange interactions with residual silanols on the silica support. TFA suppresses this ionization, keeping the analyte neutral, which eliminates peak tailing and preserves the resolution ( Rs​ ) required to detect trace L-enantiomers [1].

Table 2: Grounded Chromatographic Parameters for Fmoc-Halogenated Phenylalanines
Chiral Stationary Phase (CSP)Mobile Phase SystemSelectivity ( α )Resolution ( Rs​ )Typical Elution Order
Lux Cellulose-2 Acetonitrile / Water + 0.1% TFA1.45> 2.0D before L
Chiralpak AD-H Hexane / Isopropanol + 0.1% TFA1.281.6D before L
Chirobiotic R Methanol + 0.1% NH4​TFA 1.351.8L before D

Visualizing the Analytical Framework

EE_Validation_Workflow Start 1. Reference Standard Prep Synthesize/Procure Racemate Screening 2. CSP Column Screening Evaluate Polysaccharide vs. Macrocyclic Start->Screening Optimization 3. Mobile Phase Optimization Add 0.1% TFA to suppress COOH ionization Screening->Optimization SST 4. System Suitability Test (SST) Inject Racemate: Confirm Rs ≥ 1.5 Optimization->SST LOD 5. Sensitivity Verification Spike 0.05% L-enantiomer into D-enantiomer SST->LOD Analysis 6. Batch Analysis Inject Fmoc-5-Br-2-F-D-Phe Sample LOD->Analysis Result 7. Data Processing Calculate % ee via Peak Area Normalization Analysis->Result

Figure 1: Self-validating analytical workflow for determining enantiomeric excess.

Chiral_Recognition Analyte Fmoc-5-Br-2-F-D-Phe (Analyte) PiPi π-π Interactions (Fmoc & Phenyl rings) Analyte->PiPi HBond Hydrogen Bonding (Carbamate & COOH) Analyte->HBond Halogen Halogen Bonding (Bromine σ-hole) Analyte->Halogen Steric Steric Inclusion (Chiral Grooves) Analyte->Steric CSP Lux Cellulose-2 CSP (Chiral Selector) PiPi->CSP HBond->CSP Halogen->CSP Steric->CSP

Figure 2: Mechanistic pathways of chiral recognition between the analyte and CSP.

Experimental Protocol: A Self-Validating System

A trustworthy analytical protocol cannot simply inject a supposedly pure D-enantiomer and claim a lack of secondary peaks as proof of purity. The system must actively prove its ability to detect the L-enantiomer if it were present.

Step 1: Preparation of the Racemic Reference Standard

  • Action: Dissolve equal parts of Fmoc-5-bromo-2-fluoro-D-phenylalanine and Fmoc-5-bromo-2-fluoro-L-phenylalanine in HPLC-grade Acetonitrile to a final concentration of 1.0 mg/mL.

  • Purpose: Establishes the exact retention times for both enantiomers and proves the column's chiral recognition capability.

Step 2: System Suitability Testing (SST)

  • Action: Inject 5 µL of the racemic standard onto a Lux Cellulose-2 column (250 x 4.6 mm, 5 µm). Run an isocratic mobile phase of Acetonitrile/Water (60:40 v/v) with 0.1% TFA at 1.0 mL/min. Monitor UV absorbance at 220 nm.

  • Validation Gate: The system is only valid if the resolution ( Rs​ ) between the L and D peaks is ≥1.5 (baseline resolution). If Rs​<1.5 , the method fails validation and mobile phase ratios must be adjusted.

Step 3: Sensitivity and LOD Verification

  • Action: Prepare a "Spiked Standard" by adding 0.05% (w/w) of the L-enantiomer into a 1.0 mg/mL solution of the pure D-enantiomer.

  • Validation Gate: Inject the spiked standard. The L-enantiomer peak must exhibit a Signal-to-Noise (S/N) ratio of ≥3 . This confirms the method's sensitivity is sufficient to guarantee ≥99.9% ee.

Step 4: Sample Analysis and ee Calculation

  • Action: Inject the production batch of Fmoc-5-bromo-2-fluoro-D-phenylalanine (1.0 mg/mL).

  • Calculation: Determine the enantiomeric excess using peak area normalization:

    ee(%)=(AreaD​+AreaL​AreaD​−AreaL​​)×100
Validation

Structural Analysis of Peptides Containing N-Fmoc-5-bromo-2-fluoro-D-phenylalanine: A Comparative Guide to Dual-Halogen Probes

Executive Summary The incorporation of unnatural amino acids (UAAs) into peptide sequences has revolutionized structural biology and rational drug design. Among these, N-Fmoc-5-bromo-2-fluoro-D-phenylalanine (CAS: 199739...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide sequences has revolutionized structural biology and rational drug design. Among these, N-Fmoc-5-bromo-2-fluoro-D-phenylalanine (CAS: 1997394-38-3) stands out as a highly specialized, dual-modality probe[1]. By strategically positioning both a fluorine and a bromine atom on a D-enantiomeric phenylalanine scaffold, researchers can simultaneously leverage 19 F Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallographic Single-wavelength Anomalous Dispersion (SAD) phasing.

This guide provides an in-depth comparative analysis of this dual-halogenated probe against traditional single-halogen alternatives, detailing the mechanistic causality behind its superior performance in structural elucidation and peptide-protein interaction mapping.

The Paradigm of Dual-Halogenated Probes

Traditional structural analysis often requires synthesizing multiple peptide variants: one tagged with a fluorophore or heavy metal for X-ray crystallography, and another isotopically labeled for NMR. This introduces structural discrepancies between the variants.

The 5-bromo-2-fluoro-D-phenylalanine derivative solves this by acting as a unified, self-validating system. The D-stereochemistry confers high proteolytic stability—crucial for in vivo or cell-lysate NMR studies—while the specific halogenation pattern modulates hydrophobicity and aggregation kinetics, a critical factor in studying amyloidogenic peptides[2].

Mechanistic Causality: The Synergy of Fluorine and Bromine

The true power of this specific substitution pattern (2-fluoro, 5-bromo) lies in electronic synergy rather than mere additive functionality:

  • 19 F NMR Sensitivity: Fluorine possesses a 100% natural isotopic abundance and a spin of ½, yielding a highly sensitive NMR signal. Because biological systems lack endogenous fluorine, the resulting spectra are entirely free of background noise, allowing for precise detection of conformational heterogeneity[3].

  • SAD Phasing: Bromine has a highly accessible X-ray absorption K-edge (~13.47 keV or 0.92 Å). This allows for de novo phase determination in X-ray crystallography without the toxicity or structural distortion associated with heavy-metal soaking[4].

  • Enhanced Halogen Bonding ( σ -Hole): Halogen bonding is driven by a region of positive electrostatic potential (the σ -hole) on the halogen atom. The highly electronegative fluorine at the ortho (2-) position exerts a strong inductive electron-withdrawing effect across the aromatic ring. This intensifies the σ -hole on the meta (5-) bromine, significantly strengthening its ability to act as a halogen bond donor to protein backbone carbonyls.

Mechanism DualAA 5-bromo-2-fluoro-D-Phe Fluoro 2-Fluoro Substitution DualAA->Fluoro Bromo 5-Bromo Substitution DualAA->Bromo Inductive Electron Withdrawal (Inductive Effect) Fluoro->Inductive NMR_Sig Sensitive 19F NMR Probe Fluoro->NMR_Sig Sigma Enhanced Sigma-Hole (Positive Potential) Bromo->Sigma SAD Anomalous Dispersion (SAD Phasing) Bromo->SAD Inductive->Sigma HalogenBond Stronger Halogen Bonding Sigma->HalogenBond

Caption: Mechanistic pathways showing how dual halogenation enhances structural analysis and molecular interactions.

Comparative Performance Analysis

To objectively evaluate N-Fmoc-5-bromo-2-fluoro-D-phenylalanine, we must compare it against standard phenylalanine and single-halogenated alternatives. The table below summarizes the quantitative and qualitative performance metrics of these probes.

Amino Acid Derivative 19 F NMR UtilityX-ray Phasing (SAD)Halogen Bond PotentialRelative Hydrophobicity ( Δ MlogP)
D-Phenylalanine NoneNoneNoneBaseline
4-Fluoro-D-Phe ExcellentNoneWeakModerate Increase
4-Bromo-D-Phe NoneExcellentStrongHigh Increase
5-Bromo-2-Fluoro-D-Phe ExcellentExcellentVery Strong *Very High Increase

*Enhanced by the inductive effect of the ortho-fluorine, making it a superior pharmacophore for directed protein-peptide binding.

Analysis: While 4-Fluoro-D-Phe is excellent for NMR[5], it provides no anomalous signal for crystallography. Conversely, 4-Bromo-D-Phe is ideal for SAD phasing but is invisible to heteronuclear NMR. The 5-bromo-2-fluoro variant bridges this gap, allowing a single synthesized peptide batch to be used across both high-resolution structural platforms.

Experimental Protocols: A Self-Validating Workflow

The following methodologies detail the integration of this UAA into standard structural biology pipelines. Every step is designed with causality in mind to ensure a self-validating experimental setup.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Causality: Halogenated phenylalanines exhibit increased steric bulk and altered nucleophilicity due to electron withdrawal from the aromatic ring[4]. Standard coupling times often lead to deletion sequences.

  • Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). The byproduct (dibenzofulvene) is monitored via UV absorbance at 301 nm to validate complete deprotection.

  • Coupling the UAA: Dissolve 3.0 equivalents of N-Fmoc-5-bromo-2-fluoro-D-phenylalanine and 3.0 eq of HATU in DMF. Add 6.0 eq of DIEA.

  • Extended Reaction: Allow coupling to proceed for 2 hours (instead of the standard 45 mins) at room temperature to overcome the steric hindrance of the ortho-fluorine. Perform a double-coupling step if the Kaiser test remains positive.

  • Cleavage: Cleave using TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol 2: 19 F NMR Conformational Analysis

Causality: 19 F chemical shifts are highly sensitive to local van der Waals packing and electrostatic environments. Using an internal standard ensures that chemical shift perturbations ( Δδ ) accurately reflect peptide folding or ligand binding, rather than solvent artifacts[3].

  • Sample Preparation: Dissolve the purified peptide to a final concentration of 100–500 μ M in a 90% H 2​ O / 10% D 2​ O buffer (e.g., 50 mM Phosphate, pH 7.4).

  • Referencing: Add 0.1% Trifluoroacetic acid (TFA) or CFCl 3​ as an internal chemical shift reference.

  • Acquisition: Acquire 1D 19 F spectra at 298 K using a probe tuned to the fluorine frequency (e.g., 564 MHz on a 600 MHz spectrometer).

  • Validation: Monitor the linewidth and chemical shift of the 2-fluoro signal. Peak broadening indicates intermediate conformational exchange or aggregation[2].

Protocol 3: X-ray Crystallography & SAD Phasing

Causality: Bromine's anomalous scattering signal is maximized exactly at its K-edge. Tuning the synchrotron energy to this specific wavelength ensures the highest possible signal-to-noise ratio for phase calculation.

  • Co-crystallization: Set up hanging-drop vapor diffusion plates mixing the peptide with the target protein at a 3:1 molar ratio.

  • Data Collection: Mount the crystal at a synchrotron beamline tunable to the Bromine K-edge ( λ ≈ 0.9198 Å / 13.47 keV).

  • Anomalous Data Processing: Process Friedel pairs separately. Use phasing software (e.g., Phenix.autosol) to locate the heavy bromine atom sub-structure.

  • Validation: The successful generation of an initial electron density map directly validates the rigid positioning of the bromine atom within the crystal lattice.

Workflow SPPS Fmoc-SPPS Incorporation Purification HPLC Purification SPPS->Purification NMR 19F NMR Spectroscopy Purification->NMR Solution State Xray X-ray Cryst. (SAD Phasing) Purification->Xray Solid State Data Structural Resolution NMR->Data Xray->Data

Caption: Workflow for the synthesis and dual-mode structural analysis of peptides containing 5-bromo-2-fluoro-D-Phe.

Conclusion

For researchers investigating complex peptide-protein interactions, amyloid aggregation, or rational drug design, N-Fmoc-5-bromo-2-fluoro-D-phenylalanine represents a significant methodological upgrade. By replacing standard or single-halogenated phenylalanines with this dual-probe, scientists eliminate the need for parallel peptide syntheses, ensure absolute structural parity between NMR and X-ray studies, and exploit enhanced halogen bonding for tighter target affinity.

References

  • Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases Source: National Institutes of Health (nih.gov) / ACS Sensors URL:[Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC Source: National Institutes of Health (nih.gov) / ChemBioChem URL:[Link]

  • Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy | ACS Sensors Source: American Chemical Society (acs.org) URL:[Link]

Sources

Comparative

Comparing coupling efficiency of 2-fluoro vs 4-fluoro phenylalanine

An In-Depth Guide to the Comparative Coupling Efficiency of 2-Fluoro vs. 4-Fluoro Phenylalanine in Peptide Synthesis For researchers and professionals in drug development, the strategic incorporation of non-canonical ami...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Coupling Efficiency of 2-Fluoro vs. 4-Fluoro Phenylalanine in Peptide Synthesis

For researchers and professionals in drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design. Fluorinated amino acids, particularly isomers of fluorophenylalanine (F-Phe), offer a powerful tool to modulate peptide stability, conformation, and binding affinity.[1][2] However, the success of synthesizing these modified peptides hinges on the efficiency of peptide bond formation, a step that can be surprisingly sensitive to the position of the fluorine atom on the phenyl ring.

This guide provides a detailed comparison of the coupling efficiency between 2-fluorophenylalanine (2-F-Phe) and 4-fluorophenylalanine (4-F-Phe), moving from fundamental mechanistic principles to practical, field-proven laboratory protocols.

The difference in coupling efficiency between 2-F-Phe and 4-F-Phe is not trivial; it is dictated by the interplay of steric hindrance and electronic effects, which vary dramatically based on the fluorine's position.

Electronic Effects

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through induction (-I effect).[2] This effect decreases the electron density of the aromatic ring and can influence the nucleophilicity of the α-amino group.

  • 4-Fluorophenylalanine (Para-position): The fluorine atom is distant from the peptide backbone. Its electron-withdrawing effect is felt across the entire ring but has a less direct impact on the α-amino group's pKa and, consequently, its nucleophilicity during the coupling reaction. The reactivity of 4-F-Phe is therefore broadly comparable to that of native phenylalanine.

  • 2-Fluorophenylalanine (Ortho-position): The fluorine atom is in close proximity to the peptide backbone. This proximity results in a more potent inductive withdrawal of electron density from the local environment of the α-amino group, slightly reducing its nucleophilicity and slowing the kinetics of its attack on the activated carboxyl group.

Steric Hindrance

This is the most significant factor differentiating the two isomers. In solid-phase peptide synthesis (SPPS), the growing peptide chain is anchored to a solid support, and reagents must diffuse and approach the reactive termini.

  • 4-Fluorophenylalanine: The fluorine atom is positioned away from the reaction center and presents no additional steric bulk compared to native phenylalanine.

  • 2-Fluorophenylalanine: The ortho-positioned fluorine atom acts as a bulky substituent directly adjacent to the site of peptide bond formation. This steric clash physically obstructs the optimal alignment of the incoming activated amino acid and the resin-bound N-terminal amine, significantly impeding the reaction.[3][4] This is a classic example of a "difficult coupling" scenario, analogous to those seen with other sterically hindered residues like valine, isoleucine, or N-methylated amino acids.[1][4]

The following diagram illustrates these fundamental differences.

Fig 1. Steric and electronic properties of 2-F-Phe vs. 4-F-Phe.

Experimental Comparison and Strategic Recommendations

While direct, side-by-side quantitative studies are sparse in the literature, a clear qualitative picture emerges from extensive experience with difficult couplings in SPPS. The following table summarizes the anticipated behavior and provides strategic recommendations.

Feature4-Fluorophenylalanine (4-F-Phe)2-Fluorophenylalanine (2-F-Phe)
Coupling Classification Standard: Behaves similarly to native Phe.Difficult/Sterically Hindered: Requires optimized conditions.[3][4]
Primary Challenge Minimal. Standard protocols are generally effective.Significant steric hindrance from the ortho-fluorine atom.[4][5]
Recommended Reagents Standard: HBTU, HCTU, DIC/Oxyma.[6]Potent: HATU, HCTU, PyAOP. HATU is highly recommended for its high reactivity.[1][7]
Recommended Base N,N-Diisopropylethylamine (DIPEA)N,N-Diisopropylethylamine (DIPEA) or Collidine.
Typical Coupling Time 1-2 hours at room temperature.2-4 hours; may require extended time (overnight) in severe cases.[3]
Double Coupling Rarely necessary.Highly Recommended. Routinely perform a second coupling after the first attempt.[3][8]
Monitoring Optional, but good practice (e.g., Kaiser test).Essential. A Kaiser test (or other ninhydrin-based test) is mandatory to confirm reaction completion.[3]

Optimized Protocol for Incorporating Fluorinated Phenylalanines

This protocol provides a robust framework for Fmoc-based solid-phase peptide synthesis, with specific checkpoints and alternative pathways for addressing the challenges posed by 2-F-Phe.

Materials
  • Resin: Fmoc-Rink Amide resin (or other suitable resin depending on C-terminal goal).

  • Amino Acids: Fmoc-L-4-Fluorophenylalanine-OH, Fmoc-L-2-Fluorophenylalanine-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% Piperidine in DMF (v/v).

  • Activation/Coupling Reagents:

    • For 4-F-Phe: HBTU, DIPEA.

    • For 2-F-Phe: HATU, DIPEA.[1]

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Kaiser Test Kit: Reagents A, B, and C.

Step-by-Step Methodology

1. Resin Preparation (Swelling)

  • Place the desired amount of resin in a peptide synthesis vessel.

  • Add DMF to cover the resin completely.

  • Agitate gently for 30-60 minutes to allow the resin to swell.

  • Drain the DMF.

2. N-α-Fmoc Deprotection

  • Add 20% piperidine/DMF solution to the resin.

  • Agitate for 3 minutes and drain.

  • Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

3. Amino Acid Coupling

  • Activation (in a separate vial):

    • Dissolve the Fmoc-F-Phe-OH (3-5 equivalents relative to resin loading) and HATU (for 2-F-Phe) or HBTU (for 4-F-Phe) (0.95 eq. to the amino acid) in DMF.

    • Add DIPEA (2 eq. to the amino acid).

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature.

      • For 4-F-Phe: Agitate for 1.5-2 hours.

      • For 2-F-Phe: Agitate for 2 hours.

  • Monitoring and Decision Point (Crucial for 2-F-Phe):

    • After the initial coupling time, take a small sample of resin beads (~5-10 mg).

    • Wash the sample with DMF and IPA, then dry.

    • Perform a Kaiser test.[3]

      • Negative Result (Yellow Beads): Coupling is complete. Proceed to Step 4.

      • Positive Result (Blue/Purple Beads): Coupling is incomplete. Drain the reaction solution and immediately proceed to a second coupling (recouple) by repeating steps 3.1 and 3.2 with a fresh solution of activated amino acid.

4. Washing

  • Once coupling is complete (confirmed by a negative Kaiser test), drain the reaction solution.

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

5. Cycle Repetition

  • Return to Step 2 to continue elongating the peptide chain.

The following workflow diagram illustrates the critical decision-making process required when coupling 2-F-Phe.

G start Start Cycle: Deprotected Peptide-Resin activate Activate Fmoc-F-Phe-OH (Use HATU for 2-F-Phe) start->activate couple Perform First Coupling (2 hours for 2-F-Phe) activate->couple kaiser Perform Kaiser Test couple->kaiser wash Wash Resin Thoroughly kaiser->wash Negative (Yellow) recouple Perform Second Coupling (Recouple) kaiser->recouple Positive (Blue) next_cycle Proceed to Next Cycle wash->next_cycle recouple->kaiser

Fig 2. Workflow for coupling F-Phe, with the critical troubleshooting loop for 2-F-Phe.

Conclusion and Outlook

While both 2-fluorophenylalanine and 4-fluorophenylalanine are invaluable tools for peptide chemists, they are not interchangeable from a synthetic standpoint.

  • 4-Fluorophenylalanine can be regarded as a straightforward analog of phenylalanine, requiring no significant deviation from standard, well-established SPPS protocols.

  • 2-Fluorophenylalanine , conversely, must be treated as a sterically hindered amino acid. Its successful incorporation demands a more rigorous approach, including the use of potent activating reagents like HATU, mandatory reaction monitoring, and the routine application of double coupling.

By understanding the fundamental steric and electronic principles that govern their reactivity, researchers can proactively design synthesis strategies that mitigate the risk of incomplete couplings, thereby ensuring the high-fidelity production of these uniquely functionalized peptides. This foresight saves valuable time and resources, ultimately accelerating the discovery and development of novel peptide-based therapeutics and research tools.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF on ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801. Available at: [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1095. Available at: [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Available at: [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1095. Available at: [Link]

  • Kirsch, M., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. International Journal of Molecular Sciences, 25(11), 6149. Available at: [Link]

  • Francoia, J-P. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. Available at: [Link]

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Validation

A Comparative Guide to the Crystallographic Landscape of N-Fmoc-Halogenated D-Phenylalanine Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals Executive Summary N-Fmoc-5-bromo-2-fluoro-D-phenylalanine is a synthetically designed non-canonical amino acid with significant potential i...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Fmoc-5-bromo-2-fluoro-D-phenylalanine is a synthetically designed non-canonical amino acid with significant potential in peptide and peptidomimetic drug discovery. The strategic placement of both bromine and fluorine atoms on the phenyl ring is intended to modulate physicochemical properties such as lipophilicity, metabolic stability, and conformational preferences, thereby influencing biological activity.[1] However, a comprehensive understanding of its three-dimensional structure at the atomic level, which is crucial for rational drug design, is currently hampered by the absence of a publicly available crystal structure for this specific analog.

This guide addresses this knowledge gap by providing a comparative analysis of the crystallographic data of closely related N-Fmoc-halogenated-D-phenylalanine analogs. By examining the crystal structures of mono- and di-halogenated derivatives, we can extrapolate key structural insights and predict the likely solid-state behavior of N-Fmoc-5-bromo-2-fluoro-D-phenylalanine. This approach allows us to appreciate the nuanced effects of halogenation on molecular conformation, intermolecular interactions, and crystal packing, which are pivotal for understanding its utility as a building block in drug development.

The Rationale for Halogenation in Phenylalanine Analogs

The introduction of halogen atoms into the side chains of amino acids is a well-established strategy in medicinal chemistry to fine-tune the pharmacological profile of peptide-based therapeutics.[2] Halogens, by virtue of their varying size, electronegativity, and ability to form halogen bonds, can profoundly influence:

  • Metabolic Stability: The C-F bond is exceptionally strong, and fluorination can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a peptide.[1]

  • Binding Affinity: Halogen atoms can participate in a range of non-covalent interactions, including halogen bonds, which can enhance binding affinity and selectivity for a biological target.[3][4]

  • Conformational Control: The steric bulk and electronic properties of halogens can restrict the conformational freedom of the amino acid side chain, pre-organizing the peptide into a bioactive conformation.[2]

  • Hydrophobicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its membrane permeability and cellular uptake.[5]

The specific combination of a bromine atom at the 5-position and a fluorine atom at the 2-position in N-Fmoc-5-bromo-2-fluoro-D-phenylalanine is designed to leverage these effects synergistically.

Comparative Crystallographic Analysis of N-Fmoc-Halogenated Phenylalanine Analogs

While the crystal structure of N-Fmoc-5-bromo-2-fluoro-D-phenylalanine remains elusive, the Cambridge Structural Database (CSD) contains a wealth of information on related structures. By analyzing these, we can discern patterns in their solid-state behavior.

Compound Halogen(s) Position(s) Key Crystallographic Features Potential Influence on N-Fmoc-5-bromo-2-fluoro-D-phenylalanine
N-Fmoc-L-phenylalanine None-Forms extensive π-π stacking interactions involving the fluorenyl groups and phenyl rings. Hydrogen bonding network is dominated by the carboxylic acid and carbamate moieties.[6]Provides a baseline for understanding the fundamental packing motifs.
N-Fmoc-4-bromo-L-phenylalanine Br4The bromine atom can participate in halogen bonding, influencing the crystal packing. The increased size of bromine can also lead to steric effects that alter the overall arrangement of molecules.[7][8]The bromine at the 5-position is expected to be a strong halogen bond donor, potentially directing crystal packing through interactions with electronegative atoms.
N-Fmoc-2-fluoro-L-phenylalanine F2The small and highly electronegative fluorine atom can subtly alter the electronic distribution of the phenyl ring and participate in weak C-H···F hydrogen bonds.[9][10]The 2-fluoro substituent is likely to influence the conformation of the side chain through steric and electronic effects, potentially favoring a specific rotamer.
N-Fmoc-pentafluoro-L-phenylalanine 5 x F2,3,4,5,6The perfluorinated ring leads to strong quadrupole interactions and can result in distinct packing arrangements compared to the non-halogenated parent.[11][12]While an extreme example, it highlights the profound impact of multiple halogen substituents on intermolecular forces.

Key Insights from Comparative Analysis:

  • π-π Stacking: The bulky Fmoc group is a dominant driver of crystal packing in all analogs, leading to extensive aromatic stacking. The halogen substituents can modulate the geometry and strength of these interactions.

  • Halogen Bonding: The presence of bromine in N-Fmoc-5-bromo-2-fluoro-D-phenylalanine is highly likely to introduce halogen bonding as a significant intermolecular force, influencing the supramolecular architecture.[13]

  • Conformational Preferences: The interplay between the ortho-fluoro and meta-bromo substituents will likely impose conformational constraints on the D-phenylalanine side chain, which could be beneficial for pre-organizing a peptide into a desired secondary structure.

Experimental Protocols

Synthesis of N-Fmoc-Halogenated Phenylalanine Analogs

The synthesis of N-Fmoc protected amino acids is a well-established procedure. The general workflow involves the reaction of the free amino acid with an Fmoc-donating reagent in the presence of a base.

Workflow for the Synthesis of N-Fmoc-Halogenated Phenylalanine Analogs

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification AA Halogenated D-Phenylalanine Reaction N-acylation Reaction (Aqueous-organic solvent) AA->Reaction Fmoc_reagent Fmoc-OSu or Fmoc-Cl Fmoc_reagent->Reaction Base Aqueous Base (e.g., NaHCO3) Base->Reaction Acidification Acidification Reaction->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Purification Crystallization or Chromatography Extraction->Purification Product N-Fmoc-Halogenated D-Phenylalanine Purification->Product CrystallizationTechniques cluster_solution Saturated Solution cluster_methods Crystallization Methods Compound N-Fmoc-Halogenated-Phe Solvent Suitable Solvent(s) SlowEvaporation Slow Evaporation Solvent->SlowEvaporation VaporDiffusion Vapor Diffusion Solvent->VaporDiffusion Antisolvent Antisolvent Addition Solvent->Antisolvent Crystals Single Crystals SlowEvaporation->Crystals VaporDiffusion->Crystals Antisolvent->Crystals

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Fmoc-5-bromo-2-fluoro-D-phenylalanine

The synthesis of conformationally constrained, highly specific peptide therapeutics often relies on heavily modified unnatural amino acids. N-Fmoc-5-bromo-2-fluoro-D-phenylalanine is a prime example of such a critical bu...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of conformationally constrained, highly specific peptide therapeutics often relies on heavily modified unnatural amino acids. N-Fmoc-5-bromo-2-fluoro-D-phenylalanine is a prime example of such a critical building block. However, the exact structural features that make it valuable—its lipophilic Fmoc protecting group, the D-stereocenter, and the dual halogenation (bromine and fluorine) on the phenyl ring—also dictate strict operational and safety parameters.

For drug development professionals and laboratory scientists, handling this compound requires moving beyond generic safety data sheets. This guide provides a field-proven, causality-driven approach to Personal Protective Equipment (PPE), operational workflows, and Environmental Protection Agency (EPA)-compliant disposal protocols.

Chemical Profile & Risk Assessment

To design a self-validating safety protocol, we must first understand the quantitative and structural realities of the compound[1].

PropertyValueOperational & Safety Implication
CAS Number 1997394-38-3Essential for precise inventory tracking and waste manifesting.
Molecular Formula C24H19BrFNO4High halogen content mandates segregated "Halogenated Waste" disposal streams.
Molecular Weight 484.31 g/mol Heavy, fine crystalline powder; highly prone to static cling and aerosolization during transfer.
Solubility Profile DMF, NMP, DCMRequires handling in organic-compatible PPE; solvent carriers increase dermal penetration risks.

The Causality of PPE Selection

Safety protocols fail when researchers do not understand the why behind the equipment. The following PPE matrix is engineered specifically for the physical and chemical properties of halogenated Fmoc-amino acids[2].

1. Respiratory Protection: Defeating Aerosolization

  • The Risk: As a fine, dry powder, N-Fmoc-5-bromo-2-fluoro-D-phenylalanine easily aerosolizes. Inhalation presents a dual risk: physical airway irritation from the particulate matter and potential systemic toxicity from the halogenated aromatic ring.

  • The Protocol: Primary handling and weighing must occur within a certified Class II Type B2 Biological Safety Cabinet or a dedicated ventilated powder enclosure. If these engineering controls are temporarily compromised, a NIOSH-approved N95 or P100 particulate respirator is strictly required.

2. Dermal Protection: The Solvent-Carrier Threat

  • The Risk: In its solid state, the compound poses a moderate contact risk. However, during Solid-Phase Peptide Synthesis (SPPS), it is dissolved in highly permeating solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). The lipophilicity of the Fmoc group allows the dissolved compound to rapidly cross the lipid bilayer of human skin.

  • The Protocol: Employ a double-gloving strategy using 8-mil nitrile gloves[2]. Nitrile provides superior breakthrough resistance against DMF compared to latex. Self-Validating Rule: If a splash occurs on the outer glove, it must be doffed immediately. The inner glove acts as the final barrier while you transition to a sink to wash your hands. A standard laboratory coat with knit cuffs is mandatory to prevent wrist exposure.

3. Ocular Protection: Bypassing Ambient Currents

  • The Risk: Fume hoods generate complex air currents that can lift fine powders and direct them around the sides of standard safety glasses.

  • The Protocol: ANSI Z87.1-compliant unvented chemical splash goggles are required during the weighing and initial solubilization phases.

Operational Workflow: From Weighing to Reaction

A secure operational plan ensures the integrity of both the researcher and the anhydrous chemical. Follow this step-by-step methodology for integrating N-Fmoc-5-bromo-2-fluoro-D-phenylalanine into your SPPS workflow[3].

Step 1: Environmental Preparation & Static Control Fmoc-protected powders hold significant static charges, causing them to repel from spatulas and scatter.

  • Wipe down the balance area with an anti-static cloth.

  • Utilize an anti-static ionizer bar directly inside the weighing enclosure.

  • Pre-tare a static-free, grounded centrifuge tube or glass vial.

Step 2: Primary Transfer

  • Using a grounded stainless-steel spatula, transfer the required mass of the compound.

  • Seal the source bottle immediately to prevent ambient moisture from degrading the Fmoc group.

Step 3: Solubilization & Activation

  • Transfer the sealed vial to a chemical fume hood.

  • Inject the primary coupling solvent (e.g., anhydrous DMF or NMP) and vortex until completely clear. Causality Check: Any remaining turbidity indicates moisture contamination or incomplete dissolution, which will physically block the resin pores and stall the coupling reaction.

  • Add coupling reagents (e.g., HATU, Oxyma) and the base (DIPEA) only immediately before introduction to the resin. Premature activation of D-phenylalanine derivatives can lead to unwanted epimerization.

Step 4: Fmoc Deprotection

  • Post-coupling, the Fmoc group is removed using a 20% Piperidine in DMF solution[3]. Piperidine is a strongly basic, volatile irritant. This step must be executed under continuous exhaust ventilation.

Process and Waste Segregation Architecture

G Start Storage (2-8°C) Desiccated Weigh Weighing Station (Anti-Static, N95/Goggles) Start->Weigh Solubilize Solubilization in DMF/NMP (Fume Hood, Double Nitrile) Weigh->Solubilize Couple SPPS Coupling Reaction Solubilize->Couple WasteDec Waste Segregation Contains Halogens? Couple->WasteDec Wash Effluent HaloWaste Halogenated Organic Waste (EPA Compliant Disposal) WasteDec->HaloWaste Yes (Br, F present) NonHalo Non-Halogenated Waste WasteDec->NonHalo No

Operational workflow for handling and disposing of halogenated Fmoc-amino acids in SPPS.

Disposal Plan: The Halogenated Waste Imperative

The presence of bromine and fluorine on this specific D-phenylalanine derivative fundamentally alters its end-of-life handling. The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of halogenated organic compounds due to their environmental persistence and the specialized high-temperature incineration required to destroy them safely[4].

The Segregation Protocol:

  • Identify the Effluent: Any solvent wash (DMF, DCM, or Methanol) that has come into contact with N-Fmoc-5-bromo-2-fluoro-D-phenylalanine during the coupling phase is now classified as halogenated waste.

  • Strict Separation: Halogenated organic waste must be collected in a dedicated, clearly labeled container separate from non-halogenated organic waste[4].

  • The Causality of Segregation: Mixing halogenated waste with non-halogenated streams (like pure acetone or ethanol) drastically increases the cost of disposal for the entire volume, as the waste management facility must treat the entire drum as halogenated. Furthermore, mixing halogenated solvents with incompatible inorganic bases or alkali metals can trigger violent, explosive reactions[5].

  • Container Management: Waste containers must be kept closed with vented caps (to prevent over-pressurization from off-gassing) unless actively receiving waste, and secondary containment trays must be used to capture potential spills[4].

References

  • University of Tennessee Safety Office. "Hazardous Waste Guide." UTIA Safety Office. Available at:[Link]

  • UW Oshkosh Environmental Health and Safety. "UWO Guide to Classifying Unwanted Materials." University of Wisconsin Oshkosh. Available at:[Link]

Sources

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